MGS0028
Descripción
Propiedades
Número CAS |
321963-33-1 |
|---|---|
Fórmula molecular |
C8H8FNO5 |
Peso molecular |
217.15 g/mol |
Nombre IUPAC |
(1R,2S,5S,6S)-2-amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H8FNO5/c9-8(6(14)15)3-2(11)1-7(10,4(3)8)5(12)13/h3-4H,1,10H2,(H,12,13)(H,14,15)/t3-,4-,7+,8-/m1/s1 |
Clave InChI |
KFAGJPNFERWZJA-JKBXLQNXSA-N |
SMILES isomérico |
C1C(=O)[C@@H]2[C@H]([C@@]1(C(=O)O)N)[C@]2(C(=O)O)F |
SMILES canónico |
C1C(=O)C2C(C1(C(=O)O)N)C2(C(=O)O)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-amino-6-fluoro-4-oxobicyclo(3.1.0)hexane-2,6-dicarboxylic acid MGS 0028 MGS-0028 MGS0028 |
Origen del producto |
United States |
Foundational & Exploratory
MGS0028: An In-Depth Technical Guide to its Mechanism of Action in the Brain
For Researchers, Scientists, and Drug Development Professionals
Abstract
MGS0028 is a potent and selective agonist for the group II metabotropic glutamate receptors, mGluR2 and mGluR3. These receptors play a critical role in modulating glutamatergic neurotransmission, and their activation is a key therapeutic strategy for psychiatric disorders characterized by excessive glutamate release, such as schizophrenia. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its interaction with mGluR2 and mGluR3, the subsequent intracellular signaling cascade, and its effects on neuronal function. This document details the quantitative pharmacological data, experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.
Introduction to this compound and its Molecular Targets
This compound is a systemically active compound that readily crosses the blood-brain barrier. Its primary targets in the central nervous system are the metabotropic glutamate receptors 2 (mGluR2) and 3 (mGluR3). These receptors are G-protein coupled receptors (GPCRs) belonging to the Class C family, characterized by a large extracellular venus flytrap domain where the endogenous ligand, glutamate, binds.
mGluR2 and mGluR3 are predominantly located presynaptically on glutamatergic neurons, where they function as autoreceptors to inhibit glutamate release. They are also found on postsynaptic neurons and glial cells, suggesting a broader role in modulating neuronal excitability and synaptic plasticity.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the potency and efficacy of this compound at its target receptors.
| Parameter | Receptor | Value | Assay Conditions | Reference |
| EC50 | mGluR2 | 0.57 nM | cAMP functional assay in CHO cells | [1] |
| EC50 | mGluR3 | 2.07 nM | cAMP functional assay in CHO cells | [1] |
Table 1: In Vitro Potency of this compound
| Animal Model | Behavioral Effect | Effective Dose Range (p.o.) | Reference |
| Rat | Attenuation of Conditioned Avoidance Response | 0.3, 1, and 3 mg/kg | [2] |
Table 2: In Vivo Efficacy of this compound
Mechanism of Action: Signaling Pathway
As an agonist at mGluR2 and mGluR3, this compound activates a canonical Gi/o-coupled signaling pathway. This cascade ultimately leads to a reduction in neuronal excitability and neurotransmitter release.
Upon binding of this compound to the extracellular domain of mGluR2 or mGluR3, a conformational change is induced, leading to the activation of the associated heterotrimeric Gi/o protein. The Gαi/o subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), leading to decreased activation of protein kinase A (PKA). PKA is responsible for phosphorylating numerous downstream targets, including transcription factors like CREB, thereby modulating gene expression. The Gβγ subunit can also directly interact with and modulate the activity of ion channels, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, contributing to a reduction in neuronal excitability and neurotransmitter release.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol outlines a competitive binding assay to determine the affinity of this compound for mGluR2 and mGluR3.
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2 or mGluR3.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2) is used.
-
Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]LY341495, a potent mGluR2/3 antagonist) and increasing concentrations of this compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Determining Potency (EC50)
This protocol describes a functional assay to measure the ability of this compound to inhibit adenylyl cyclase activity.
-
Cell Culture: CHO cells stably expressing human mGluR2 or mGluR3 are cultured to confluence.
-
Assay Medium: Cells are incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are treated with forskolin (an adenylyl cyclase activator) and increasing concentrations of this compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of this compound. The EC50 value, representing the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production, is determined.
In Vivo Microdialysis for Measuring Glutamate Release
This protocol details a method to assess the effect of this compound on glutamate release in the prefrontal cortex of a rodent model of schizophrenia.
-
Animal Model: An animal model with hyper-glutamatergic activity, such as rats treated with the NMDA receptor antagonist phencyclidine (PCP) or MK-801, is used.
-
Surgery: A guide cannula for the microdialysis probe is stereotaxically implanted into the prefrontal cortex of the anesthetized rat.
-
Microdialysis: After a recovery period, a microdialysis probe is inserted, and the brain is perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline of extracellular glutamate levels.
-
Drug Administration: this compound is administered systemically (e.g., orally).
-
Analysis: Glutamate concentrations in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Interpretation: The effect of this compound on glutamate release is determined by comparing post-drug glutamate levels to the baseline.
Conditioned Avoidance Response (CAR) Model
This behavioral model is used to assess the antipsychotic-like potential of this compound.
-
Apparatus: A shuttle box with two compartments, equipped with a conditioned stimulus (CS; e.g., a light or tone) and an unconditioned stimulus (US; e.g., a mild foot shock).
-
Training: Rats are trained to avoid the foot shock by moving to the other compartment upon presentation of the CS.
-
Testing: Once trained, the rats are treated with this compound or a vehicle control before being placed in the shuttle box.
-
Data Collection: The number of successful avoidances (moving during the CS) and escapes (moving during the US) is recorded.
-
Interpretation: A reduction in the number of avoidance responses without a significant effect on escape responses is indicative of an antipsychotic-like effect.
Conclusion
This compound is a highly potent and selective agonist of mGluR2 and mGluR3. Its mechanism of action is centered on the activation of the Gi/o signaling pathway, leading to a reduction in adenylyl cyclase activity, decreased intracellular cAMP levels, and ultimately, the inhibition of excessive glutamate release. Preclinical studies have demonstrated its efficacy in animal models relevant to schizophrenia. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on novel therapeutics for psychiatric disorders.
References
MGS0028: An In-Depth Technical Guide to the Function of a Selective mGlu2/3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MGS0028 is a potent and selective agonist for the metabotropic glutamate receptors 2 and 3 (mGlu2/3). As a member of the Group II metabotropic glutamate receptors, its mechanism of action is centered on the modulation of glutamatergic neurotransmission. Predominantly expressed on presynaptic terminals, mGlu2/3 receptors act as autoreceptors to inhibit glutamate release. This compound, by activating these receptors, effectively dampens excessive glutamate signaling, a pathophysiological hallmark of several neuropsychiatric disorders. This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, summarizing key preclinical findings, and outlining relevant experimental protocols.
Core Mechanism of Action: mGlu2/3 Receptor Activation
This compound exerts its pharmacological effects by binding to and activating mGlu2 and mGlu3 receptors. These receptors are G-protein coupled receptors (GPCRs) linked to the Gαi/o signaling cascade. Upon agonist binding, a conformational change in the receptor activates the associated G-protein, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.
Downstream Signaling Pathways
The activation of the Gαi/o pathway by this compound initiates several downstream signaling events:
-
Inhibition of Adenylyl Cyclase: The primary and most well-characterized downstream effect of mGlu2/3 receptor activation is the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). By inhibiting adenylyl cyclase, this compound reduces intracellular cAMP levels, which in turn decreases the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit, liberated upon receptor activation, can directly interact with and modulate the activity of ion channels. This includes the inhibition of voltage-gated calcium channels (CaV), which reduces calcium influx into the presynaptic terminal and subsequently decreases neurotransmitter release. Additionally, Gβγ can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, which also contributes to the inhibition of neurotransmitter release.
-
MAPK/ERK Pathway Activation: Evidence also suggests that mGlu2/3 receptor activation can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The precise mechanisms and functional consequences of this pathway activation in the context of this compound's action are still under investigation but may play a role in longer-term synaptic plasticity.
Quantitative Data
While extensive quantitative data for this compound is proprietary and not fully available in the public domain, preclinical studies have provided some key parameters.
| Parameter | Value | Species | Assay/Model | Reference |
| In Vivo Efficacy | ||||
| Effective Dose (Conditioned Avoidance Response) | 0.3, 1, and 3 mg/kg (p.o.) | Rat | Conditioned Avoidance Response | [1] |
Note: Specific Ki and EC50/IC50 values for this compound binding to mGlu2 and mGlu3 receptors and its functional potency in assays such as adenylyl cyclase inhibition are not consistently reported in publicly available literature. These values are critical for a complete pharmacological profile and are typically determined during early-stage drug development.
Preclinical Evidence and Therapeutic Potential
Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for psychiatric disorders, particularly schizophrenia. The glutamatergic hypothesis of schizophrenia posits that dysregulation of glutamate neurotransmission contributes to the symptoms of the disease. By acting as an mGlu2/3 receptor agonist, this compound can normalize this dysregulation.
Antipsychotic-like Activity
-
Conditioned Avoidance Response (CAR): this compound has been shown to dose-dependently reduce conditioned avoidance responses in rats.[1] This behavioral paradigm is a well-established screening tool for antipsychotic drugs. The ability of a compound to suppress the avoidance response without impairing the escape response is indicative of antipsychotic-like activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and other mGlu2/3 receptor agonists.
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the antipsychotic-like effects of this compound.
Apparatus: A shuttle box divided into two compartments by a partition with an opening. The floor of each compartment is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock.
Procedure:
-
Acclimation: Rats are individually placed in the shuttle box for a period of habituation to the environment.
-
Training: A trial begins with the presentation of the CS. If the rat moves to the other compartment within a specified time (e.g., 10 seconds), the trial is recorded as an avoidance response, and the CS is terminated. If the rat fails to move, the US (foot shock) is delivered. If the rat then moves to the other compartment, it is recorded as an escape response.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at varying doses (e.g., 0.3, 1, and 3 mg/kg) at a specified time before the test session.[1]
-
Testing: The number of avoidance and escape responses is recorded over a set number of trials.
Data Analysis: The percentage of avoidance responses is calculated for each dose group and compared to the vehicle control group. A significant reduction in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
In Vivo Microdialysis for Glutamate Release
Objective: To measure the effect of this compound on extracellular glutamate levels in specific brain regions.
Apparatus: A stereotaxic frame, a microdialysis probe, a syringe pump, and a fraction collector. The analytical system typically consists of high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
Procedure:
-
Surgery: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex or striatum).
-
Recovery: The animal is allowed to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular glutamate.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally or orally) or locally through the microdialysis probe (reverse dialysis).
-
Post-Drug Collection: Dialysate samples continue to be collected to measure changes in glutamate concentration following drug administration.
-
Sample Analysis: The concentration of glutamate in the dialysate samples is quantified using HPLC.
Data Analysis: Glutamate concentrations are expressed as a percentage of the mean baseline concentration. Statistical analysis is used to determine if this compound significantly alters extracellular glutamate levels compared to baseline and/or a vehicle control.
Pharmacokinetics, Toxicology, and Clinical Development
Detailed information regarding the preclinical pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology of this compound is not extensively available in the public domain. Such studies are crucial for determining the drug-like properties and safety profile of a compound before it can be advanced to clinical trials.
As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound for any indication. However, other mGlu2/3 receptor agonists, such as LY2140023 (a prodrug of LY404039), have been evaluated in Phase 2 clinical trials for the treatment of schizophrenia, showing promising results in improving both positive and negative symptoms.[2] The outcomes of these trials provide a strong rationale for the continued investigation of this class of compounds, including this compound.
Conclusion
This compound is a selective mGlu2/3 receptor agonist with a clear mechanism of action involving the Gαi/o-mediated inhibition of adenylyl cyclase and modulation of ion channel activity, leading to a reduction in presynaptic glutamate release. Preclinical studies have demonstrated its potential as an antipsychotic agent. Further research, including the public dissemination of comprehensive quantitative pharmacological data and the initiation of clinical trials, is necessary to fully elucidate the therapeutic utility of this compound in treating psychiatric disorders. This technical guide provides a foundational understanding of the function of this compound for researchers and drug development professionals interested in the modulation of the glutamatergic system for the treatment of central nervous system disorders.
References
MGS0028's role in glutamatergic neurotransmission
An In-Depth Technical Guide to MGS0028's Role in Glutamatergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamatergic neurotransmission is the primary mechanism of excitatory signaling in the central nervous system (CNS), and its dysregulation is implicated in numerous neurological and psychiatric disorders. Metabotropic glutamate receptors (mGluRs), particularly the group II subtypes (mGluR2 and mGluR3), represent key targets for therapeutic intervention due to their role in modulating glutamate release. This technical guide provides a comprehensive overview of this compound, a selective agonist for group II mGluRs. We will delve into its mechanism of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows. This compound acts as a presynaptic autoreceptor agonist, reducing excessive glutamate release and demonstrating potential therapeutic efficacy in preclinical models of psychiatric disorders.
Introduction to Glutamatergic Neurotransmission and Group II mGluRs
Glutamate is the most abundant excitatory neurotransmitter in the mammalian brain, essential for processes like learning, memory, and synaptic plasticity.[1][2] Glutamate exerts its effects through both ionotropic receptors (NMDA, AMPA, Kainate), which are ligand-gated ion channels mediating fast synaptic transmission, and metabotropic receptors (mGluRs), which are G-protein coupled receptors (GPCRs) that modulate neuronal excitability more slowly through second messenger systems.[3][4]
mGluRs are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms.[3][5] Group II mGluRs, comprising mGluR2 and mGluR3, are of significant interest.
-
Localization : They are predominantly located on presynaptic terminals of glutamatergic neurons, where they function as inhibitory autoreceptors.[5][6] They are also found on postsynaptic neurons and glial cells.[6]
-
Signaling : As Gi/Go-coupled receptors, their activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[3][7]
-
Function : The primary role of presynaptic group II mGluRs is to inhibit the release of glutamate.[3][5] By sensing synaptic glutamate levels, they provide a negative feedback mechanism to prevent excessive excitation and potential excitotoxicity.[3] This modulatory role makes them a prime target for drugs aimed at correcting glutamatergic imbalances.
This compound: A Selective Group II mGluR Agonist
This compound is a potent and selective agonist for mGluR2 and mGluR3.[8][9] By activating these presynaptic autoreceptors, this compound effectively reduces the release of glutamate into the synaptic cleft. This action underlies its potential therapeutic effects, particularly in conditions characterized by excessive glutamatergic activity, such as certain psychiatric disorders.[10][11] Preclinical studies have shown that this compound exhibits antipsychotic-like properties and can reverse behavioral and cognitive deficits in animal models.[5][10][11]
Mechanism of Action
The primary mechanism of this compound involves the activation of presynaptic Gi/Go-coupled mGluR2/3. This initiates a signaling cascade that inhibits voltage-gated calcium channels and reduces the efficacy of the neurotransmitter release machinery, ultimately decreasing the probability of glutamate-containing vesicle fusion and release.
Quantitative Data
| Study Type | Animal Model | Doses Administered (p.o.) | Observed Effect | Reference |
| Antipsychotic-like Activity | Rat | 0.3, 1, and 3 mg/kg | Dose-dependent reduction in conditioned avoidance responding. | [5] |
| Cognitive Enhancement | Mouse | 0.1 mg/kg | Improvement in recognition memory deficits in the Novel Object Recognition Test. | [11] |
| Behavioral Normalization | Mouse | Not specified | Attenuation of hyperactivity and aggression in isolation-reared mice. | [10] |
Experimental Protocols
The effects of this compound have been primarily evaluated using behavioral assays in rodents. The following sections detail the methodologies for key experiments.
Conditioned Avoidance Response (CAR) Test
The CAR test is a well-established model for predicting the efficacy of antipsychotic drugs.[12][13] Drugs that selectively suppress the conditioned response (avoidance) without impairing the unconditioned response (escape) are considered to have antipsychotic potential.[13]
Objective: To assess the antipsychotic-like effects of this compound by measuring its ability to disrupt a learned avoidance behavior.
Methodology:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. An auditory or visual cue (e.g., a tone or light) serves as the conditioned stimulus (CS).
-
Acquisition Training:
-
A rat is placed in one compartment of the shuttle box.
-
The CS is presented for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an "avoidance response," and the trial ends.
-
If the rat fails to move, a mild footshock (unconditioned stimulus, US) is delivered through the grid floor at the end of the CS period.
-
The shock continues until the rat escapes to the other compartment (an "escape response").
-
Trials are repeated with an inter-trial interval until a stable baseline of avoidance responding is achieved.
-
-
Drug Testing:
-
Once trained, rats are administered this compound (e.g., 0.3, 1, 3 mg/kg, p.o.) or a vehicle control.
-
After a set pre-treatment time, the rats are placed back in the shuttle box and subjected to a session of avoidance trials.
-
The number of avoidance responses and escape latencies are recorded.
-
-
Data Analysis: A significant decrease in the number of avoidance responses without a significant increase in escape failures or latency is indicative of an antipsychotic-like effect.
References
- 1. youtube.com [youtube.com]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. Antipsychotic action of selective group II metabotropic glutamate receptor agonist MGS0008 and this compound on conditioned avoidance responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabotropic glutamate receptors, mGluR2 and mGluR3, show unique postsynaptic, presynaptic and glial localizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Object Recognition - Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mmpc.org [mmpc.org]
- 11. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 13. goums.ac.ir [goums.ac.ir]
An In-depth Technical Guide to the Discovery and Development of MGS0028
Introduction
MGS0028 is a potent and selective agonist for the group II metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR3. It was developed as a conformationally constrained analog of glutamate, with a rigid bicyclo[3.1.0]hexane structure. This design aimed to lock the molecule in a conformation favorable for binding to group II mGluRs, thereby increasing potency and selectivity. This compound has been investigated for its potential therapeutic applications in psychiatric disorders, particularly those involving glutamatergic dysfunction such as schizophrenia.
Mechanism of Action
This compound exerts its pharmacological effects by acting as an agonist at mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).
Presynaptically, the activation of mGluR2/3 by this compound leads to a reduction in the release of glutamate, providing a negative feedback mechanism to dampen excessive glutamatergic transmission. This is a key mechanism underlying its potential antipsychotic effects. Additionally, mGluR2/3 activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, through the Gβγ subunits of the G-protein.
Signaling Pathway of mGluR2/3 Activation
Caption: Signaling pathway of this compound via mGluR2/3 activation.
Quantitative Data
In Vitro Activity of this compound
| Parameter | mGluR2 | mGluR3 | Selectivity | Reference |
| Ki (nM) | 0.570 ± 0.10 | 2.07 ± 0.40 | ~3.6-fold for mGluR2 | [1] |
In Vivo Activity of this compound
| Animal Model | Effect | Route of Administration | ED50 | Reference |
| Rat | Inhibition of PCP-induced head-weaving | Oral | 0.090 µg/kg | [1] |
| Rat | Inhibition of PCP-induced hyperactivity | Oral | 0.30 mg/kg | [1] |
| Rat | Reduction of conditioned avoidance responses | Oral | 0.3 - 3 mg/kg (dose-dependent) | [2] |
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for mGluR2 and mGluR3.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2 or mGluR3 were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.
-
Radioligand Binding: Membrane preparations were incubated with a radiolabeled ligand (e.g., [3H]-LY354740) and varying concentrations of the test compound (this compound).
-
Incubation and Filtration: The binding reaction was allowed to reach equilibrium. The mixture was then rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters was measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.[1]
In Vivo Phencyclidine (PCP)-Induced Behavioral Models in Rats
Objective: To assess the antipsychotic-like potential of this compound by its ability to inhibit PCP-induced abnormal behaviors in rats.
Methodology:
-
Animals: Male Wistar rats were used for the experiments.
-
Drug Administration: this compound was suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses. A vehicle control group was also included.
-
PCP Administration: A set time after this compound administration (e.g., 60 minutes), phencyclidine (PCP) was administered subcutaneously (s.c.) to induce hyperlocomotion and head-weaving behaviors.
-
Behavioral Assessment:
-
Hyperactivity: Immediately after PCP injection, rats were placed in an open-field apparatus equipped with infrared sensors to automatically measure locomotor activity for a defined period (e.g., 60 minutes).
-
Head-Weaving: The frequency of lateral head-weaving movements was observed and counted by a trained observer, blind to the treatment conditions, for a specific duration within the observation period.
-
-
Data Analysis: The dose of this compound that produced a 50% reduction in the PCP-induced behavioral response (ED50) was calculated using regression analysis.[1]
Conditioned Avoidance Response (CAR) in Rats
Objective: To evaluate the antipsychotic-like activity of this compound.
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a partition with an opening. The floor of each compartment is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented.
-
Training (Acquisition): A rat is placed in one compartment. The CS is presented for a short duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock. The rat can escape the shock by moving to the other compartment. After several trials, the rat learns to associate the CS with the upcoming US and moves to the other compartment during the CS presentation to avoid the shock. This is the conditioned avoidance response.
-
Testing: Once the rats are trained to a stable level of performance, they are treated with this compound or vehicle.
-
Drug Effect Measurement: The number of successful avoidance responses, escape responses (moving after the US has started), and failures to respond are recorded. A reduction in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
-
Data Analysis: The percentage of avoidance responses is calculated for each dose group and compared to the vehicle control group.[2]
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for this compound.
References
- 1. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic action of selective group II metabotropic glutamate receptor agonist MGS0008 and this compound on conditioned avoidance responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
MGS0028: A Group II Metabotropic Glutamate Receptor Agonist for the Potential Treatment of Schizophrenia
An In-depth Technical Guide
Executive Summary
Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms including psychosis, social withdrawal, and cognitive deficits. While current antipsychotics primarily target the dopamine system, there is a growing body of evidence supporting the role of glutamatergic dysfunction in the pathophysiology of schizophrenia. This has led to the exploration of novel therapeutic targets within the glutamate system. MGS0028, a selective agonist for the group II metabotropic glutamate receptors (mGluR2 and mGluR3), has emerged as a promising investigational compound. By modulating glutamatergic neurotransmission, this compound offers a mechanistic approach that is distinct from current standard-of-care antipsychotics. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols used to evaluate its potential as a therapeutic agent for schizophrenia.
Introduction to this compound and the Glutamate Hypothesis of Schizophrenia
The glutamate hypothesis of schizophrenia posits that a dysfunction in glutamatergic neurotransmission, particularly involving the N-methyl-D-aspartate (NMDA) receptor, contributes to the symptoms of the disorder. Group II metabotropic glutamate receptors, which include mGluR2 and mGluR3, are G-protein coupled receptors that play a crucial role in modulating glutamate release at the synapse.[1][2] These receptors are predominantly located on presynaptic terminals, where their activation leads to an inhibition of glutamate release.[3] this compound is a potent and selective agonist for these mGluR2/3 receptors.[4] By activating these autoreceptors, this compound is hypothesized to reduce excessive glutamate release in key brain regions implicated in schizophrenia, thereby restoring synaptic homeostasis and alleviating symptoms.
Pharmacological Profile of this compound
This compound demonstrates high potency and selectivity for mGluR2/3. The available quantitative data on its in vitro activity is summarized below.
Table 1: In Vitro Functional Activity of this compound
| Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| mGluR2 | cAMP formation | CHO | EC50 | 1.26 nM | [4] |
Preclinical Efficacy in Animal Models of Schizophrenia
The antipsychotic-like effects of this compound have been evaluated in rodent models that aim to replicate certain behavioral abnormalities observed in schizophrenia.
Conditioned Avoidance Response (CAR)
The CAR test is a widely used behavioral paradigm to screen for antipsychotic activity.[5] In this test, animals learn to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding conditioned stimulus (e.g., a tone or light). Drugs with antipsychotic potential typically suppress this conditioned avoidance behavior without impairing the animal's ability to escape the aversive stimulus.
Table 2: In Vivo Efficacy of this compound in the Conditioned Avoidance Response Test in Rats
| Species | Model | Doses (p.o.) | Effect | Reference |
| Rat | Conditioned Avoidance Response | 0.3, 1, and 3 mg/kg | Dose-dependent reduction in conditioned avoidance responses | [6] |
Prepulse Inhibition (PPI) Deficits in Isolation-Reared Mice
Prepulse inhibition refers to the phenomenon where a weak sensory stimulus (prepulse) can suppress the startle response to a subsequent strong stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and are considered a measure of sensorimotor gating deficits. Social isolation rearing in rodents is a neurodevelopmental model that induces PPI deficits.
While specific quantitative data for this compound in a PPI paradigm was not found in the literature search, studies on other mGluR2/3 agonists have shown reversal of PPI deficits in various animal models.
Mechanism of Action and Signaling Pathways
This compound exerts its effects through the activation of mGluR2 and mGluR3. These receptors are coupled to the inhibitory G-protein, Gαi/o.[1][2][7]
Presynaptic Inhibition of Glutamate Release
The primary mechanism of action of this compound is the activation of presynaptic mGluR2/3, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP, via the protein kinase A (PKA) signaling pathway, ultimately results in a decrease in glutamate release from the presynaptic terminal.[2] The Gβγ subunits liberated from the activated G-protein can also directly modulate the function of voltage-gated calcium channels, further contributing to the inhibition of neurotransmitter release.[1][7]
Caption: Presynaptic signaling pathway of this compound.
Postsynaptic and Glial Modulation
In addition to their presynaptic localization, mGluR2/3 are also found on postsynaptic neurons and glial cells.[3] Postsynaptic activation of these receptors can modulate the function of other receptors, including NMDA receptors, and influence intracellular signaling cascades such as the MAPK and PI3 kinase pathways.[1][8] The expression of mGluR3 on glial cells suggests that this compound may also influence glutamate homeostasis through glial-neuronal interactions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for the key experiments cited.
Conditioned Avoidance Response (CAR) in Rats
-
Apparatus: A shuttle box divided into two compartments by a partition with an opening. The floor of the box is a grid capable of delivering a mild electric footshock. A light or a tone serves as the conditioned stimulus (CS).
-
Procedure:
-
Acclimation: Rats are individually placed in the shuttle box for a period of acclimatization.
-
Training: A trial begins with the presentation of the CS (e.g., a light) for a set duration (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered. If the rat fails to move, a mild footshock (unconditioned stimulus, US) is delivered through the grid floor until the rat escapes to the other compartment.
-
Testing: After a stable baseline of avoidance responding is established, animals are treated with this compound (e.g., 0.3, 1, or 3 mg/kg, p.o.) or vehicle at a specified time before the test session. The number of avoidance and escape responses is recorded.
-
-
Data Analysis: The percentage of avoidance responses is calculated for each dose group and compared to the vehicle control group. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.[5][6]
Caption: Experimental workflow for the Conditioned Avoidance Response test.
Prepulse Inhibition (PPI) in Mice
-
Apparatus: A startle chamber equipped with a sensor to detect whole-body startle responses. A speaker delivers background noise, prepulses, and startling pulses.
-
Procedure:
-
Acclimation: Mice are placed in the startle chamber for a 5-minute acclimation period with background white noise.
-
Testing Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling prepulse (e.g., 74, 78, or 82 dB) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Drug Administration: this compound or vehicle is administered at a specified time before the testing session.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.[9][10]
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for interpreting in vivo data and for designing clinical studies.
Discussion and Future Directions
This compound represents a promising therapeutic candidate for schizophrenia based on its distinct mechanism of action within the glutamatergic system. Preclinical studies have demonstrated its potential to ameliorate behaviors relevant to the symptoms of schizophrenia. The high potency of this compound at the mGluR2 receptor suggests that it may be effective at low doses, potentially minimizing off-target effects.
However, several key questions remain. The precise contribution of mGluR2 versus mGluR3 activation to the antipsychotic-like effects of this compound is yet to be fully elucidated. While preclinical data are encouraging, the translation of these findings to clinical efficacy in schizophrenia patients is a significant hurdle, as evidenced by the mixed results of other mGluR2/3 agonists in later-stage clinical trials. Future research should focus on obtaining a more complete pharmacological and pharmacokinetic profile of this compound, including its activity at the mGluR3 receptor and its brain penetration characteristics. Further studies in a wider range of preclinical models, including those that assess cognitive deficits, are also warranted.
Caption: Logical framework of this compound's therapeutic potential.
Conclusion
This compound is a potent and selective mGluR2/3 agonist with a compelling preclinical rationale for its development as a novel therapeutic for schizophrenia. Its mechanism of action, centered on the modulation of the glutamate system, offers the potential for a differentiated efficacy and safety profile compared to existing antipsychotics. The data summarized in this guide provide a strong foundation for continued investigation into the therapeutic utility of this compound. Further preclinical and clinical research is necessary to fully characterize its properties and to determine its ultimate role in the treatment of schizophrenia.
References
- 1. The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review [mdpi.com]
- 2. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabotropic glutamate receptors, mGluR2 and mGluR3, show unique postsynaptic, presynaptic and glial localizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 6. Antipsychotic action of selective group II metabotropic glutamate receptor agonist MGS0008 and this compound on conditioned avoidance responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Juvenile treatment with mGluR2/3 agonist prevents schizophrenia-like phenotypes in adult by acting through GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.mousephenotype.org [web.mousephenotype.org]
- 10. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
MGS0028: A Deep Dive into its Pharmacology as a Selective mGluR2/3 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGS0028 is a potent and selective agonist for the group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors (GPCRs) that play a crucial modulatory role in glutamatergic neurotransmission. Primarily located presynaptically, they act as autoreceptors to inhibit glutamate release, thereby fine-tuning synaptic plasticity and neuronal excitability. The selective activation of mGluR2/3 by this compound has positioned it as a valuable research tool and a potential therapeutic agent for psychiatric disorders characterized by excessive glutamate signaling, such as schizophrenia. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its in vitro and in vivo properties, the underlying signaling pathways, and detailed experimental methodologies.
Core Pharmacology of this compound
This compound is chemically defined as (1R,2S,5S,6S)-2-amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid. Its pharmacological activity is centered on its selective agonist action at mGluR2 and mGluR3.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through binding and functional assays, typically in cell lines expressing recombinant human or rat mGluR2 or mGluR3.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value | Assay System | Reference |
| EC50 | mGluR2 | 0.57 nM | Forskolin-induced cAMP formation assay in CHO cells | [1] |
| EC50 | mGluR3 | 2.07 nM | Forskolin-induced cAMP formation assay in CHO cells | [1] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
In Vivo Pharmacology
In vivo studies have primarily focused on rodent models to investigate the antipsychotic-like and cognitive-enhancing effects of this compound.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Dosing | Key Findings | Reference |
| Conditioned Avoidance Response | Rat | 0.3, 1, and 3 mg/kg, p.o. | Significantly reduced conditioned avoidance responses in a dose-dependent manner. | [2] |
| Isolation Rearing-Induced Abnormal Behaviors | Mouse | Not specified | Attenuated hyperactivity and aggressive behaviors; reversed deficits in prepulse inhibition. | [3] |
| PACAP-Deficient Mice (Model for psychiatric disorders) | Mouse | 0.1 mg/kg | Improved impairments in the novel object recognition test, hyperactivity, and jumping behaviors. |
Signaling Pathways
Activation of mGluR2 and mGluR3 by this compound initiates a signaling cascade through the heterotrimeric G-protein Gi/o. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunits can also modulate the activity of various downstream effectors, including ion channels and other signaling proteins like those in the MAPK and PI3K pathways.[4][5][6]
Experimental Protocols
Forskolin-Induced cAMP Formation Assay
This assay is a standard method to determine the functional activity of Gi/o-coupled receptors like mGluR2/3.
Workflow:
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human mGluR2 or mGluR3 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Compound Incubation: The culture medium is replaced with a stimulation buffer containing varying concentrations of this compound.
-
Forskolin Stimulation: After a pre-incubation period with this compound, forskolin (a direct activator of adenylyl cyclase) is added to all wells to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF® or AlphaScreen®).
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation by this compound is plotted against the agonist concentration, and the EC50 value is determined using a non-linear regression analysis.
Conditioned Avoidance Response (CAR) in Rats
The CAR test is a widely used behavioral paradigm to screen for antipsychotic-like activity.[2][7][8][9][10]
Workflow:
Methodology:
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock. Each compartment is equipped with a light or sound source to serve as the conditioned stimulus (CS).
-
Training: Rats are trained to associate the CS with an impending unconditioned stimulus (US), a mild foot shock. The rat can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation. Training continues until a stable baseline of avoidance responding is achieved.
-
Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 0.3, 1, and 3 mg/kg) prior to the test session. A vehicle group serves as the control.
-
Testing: Following drug administration, the rats are placed back in the shuttle box, and a series of trials are conducted. The number of successful avoidances (crossing during the CS), escape responses (crossing during the US), and failures to respond are recorded.
-
Data Analysis: The percentage of conditioned avoidance responses is calculated for each group. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Conclusion
This compound is a highly potent and selective agonist of mGluR2 and mGluR3. Its ability to modulate glutamatergic neurotransmission through the Gi/o-cAMP signaling pathway provides a strong rationale for its investigation in psychiatric disorders. In vivo studies have demonstrated its efficacy in animal models of psychosis and cognitive deficits. The detailed pharmacological profile and experimental methodologies presented in this guide are intended to support further research into the therapeutic potential of this compound and other selective group II mGluR agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Antipsychotic action of selective group II metabotropic glutamate receptor agonist MGS0008 and this compound on conditioned avoidance responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the ability of dopamine receptor agonists to inhibit forskolin-stimulated adenosine 3'5'-cyclic monophosphate (cAMP) accumulation via D2L (long isoform) and D3 receptors expressed in Chinese hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conductscience.com [conductscience.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Haloperidol-induced disruption of conditioned avoidance responding: attenuation by prior training or by anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MGS0028 in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MGS0028 is a potent and selective agonist for the group II metabotropic glutamate receptors (mGluR2 and mGluR3). While direct experimental data on the effects of this compound on synaptic plasticity are limited in publicly available literature, this technical guide synthesizes the well-established roles of group II mGluR activation in modulating synaptic function. This document provides an in-depth overview of the inferred mechanisms by which this compound likely influences synaptic plasticity, including its impact on long-term potentiation (LTP) and long-term depression (LTD). Detailed experimental protocols for assessing these effects and diagrams of the core signaling pathways are provided to support further research and drug development in this area.
Introduction to this compound and Group II mGluRs
This compound is a selective agonist for mGluR2 and mGluR3, which are G-protein coupled receptors predominantly expressed in the central nervous system. These receptors are key modulators of synaptic transmission and plasticity. Group II mGluRs are typically located presynaptically, where they act as autoreceptors to inhibit the release of glutamate.[1][2] Their activation is generally associated with a dampening of excitatory synaptic transmission. This modulatory role makes them a significant target for therapeutic interventions in neurological and psychiatric disorders characterized by glutamate excitotoxicity.
Inferred Effects of this compound on Synaptic Plasticity
Based on studies of other group II mGluR agonists such as LY354740, LY379268, and (2S,2′R,3′R)-2-(2′,3′-dicarboxycyclopropyl)glycine (DCG-IV), this compound is expected to have significant effects on long-term potentiation (LTP) and long-term depression (LTD), the primary cellular mechanisms underlying learning and memory.
Long-Term Depression (LTD)
Activation of mGluR2/3 is strongly implicated in the induction of LTD at various synapses. For instance, mGluR2 knockout mice show impaired LTD at the mossy fiber-CA3 synapse in the hippocampus.[3] Chronic cocaine or morphine administration has been found to impair mGluR2/3-dependent LTD in the prefrontal cortex and nucleus accumbens, respectively.[4] The application of mGluR2/3 agonists can pharmacologically induce LTD.[4]
Long-Term Potentiation (LTP)
The role of group II mGluR activation in LTP is more nuanced. Generally, their activation is considered to suppress LTP by reducing presynaptic glutamate release.[3] For example, the group II mGluR agonist 4C3HPG has been shown to inhibit LTP expression in the dentate gyrus in vivo.[3] However, some studies suggest a more complex modulatory role. For instance, the mGluR2/3 agonist LY379268 has been shown to enhance theta-burst stimulation-induced LTP in the hippocampus under certain conditions, potentially through a metaplastic mechanism involving the recruitment of mGlu5 receptors and endocannabinoid signaling.[5]
Quantitative Data on the Effects of Group II mGluR Agonists
The following table summarizes quantitative data from studies using various group II mGluR agonists, which can be considered indicative of the potential effects of this compound.
| Agonist | Preparation | Synapse | Effect | Quantitative Change |
| LY379268 | Mouse prefrontal cortex slices | Mediodorsal thalamus to pyramidal cells | Induction of LTD | ~40% reduction in EPSC amplitude with optogenetic isolation.[6] |
| DCG-IV | Rat hippocampal slices | CA1 | Reversible depression of EPSP slope | 43% of baseline EPSP slope.[7] |
| DCG-IV | Rat anterior cingulate cortex slices | Excitatory synapses onto SST+ interneurons | Reduction in sEPSC and mEPSC frequency | Significant reduction in frequency, more pronounced than in PV+ interneurons.[8] |
| LY379268 | Mouse hippocampal slices | Schaffer collateral to CA1 | Enhancement of TBS-LTP | Significant increase in LTP magnitude.[5] |
| NAAG | Freely moving rats | Medial perforant path to dentate gyrus | Impairment of LTP expression | Significant reduction in LTP magnitude.[9] |
Core Signaling Pathways
Activation of mGluR2/3 by an agonist like this compound primarily initiates a Gαi/o-coupled signaling cascade. This pathway is characterized by the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[1][10] This canonical pathway is central to the presynaptic inhibition of neurotransmitter release.
In addition to the canonical pathway, group II mGluRs can also engage other signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway.[1][11] These alternative pathways may contribute to the more complex and context-dependent effects of mGluR2/3 activation on synaptic plasticity.
Presynaptic Inhibition Signaling Pathway
Caption: Presynaptic inhibition by this compound via the Gαi/o pathway.
Experimental Workflow for Assessing this compound Effects
References
- 1. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 2. Group II Metabotropic Glutamate Receptors Mediate Presynaptic Inhibition of Excitatory Transmission in Pyramidal Neurons of the Human Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group II metabotropic glutamate receptors (mGlu2/3) in drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activating mGlu3 metabotropic glutamate receptors rescues schizophrenia-like cognitive deficits through metaplastic adaptations within the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased Synaptic Strength and mGlu2/3 Receptor Plasticity on Mouse Prefrontal Cortex Intra-telencephalic Pyramidal Cells Following Intermittent Access to Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DCG-IV inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of mGlu2/3 receptors on synaptic activities to different types of GABAergic interneurons in the anterior cingulate cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The metabotropic glutamate receptor mGluR3 is critically required for hippocampal long-term depression and modulates long-term potentiation in the dentate gyrus of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Profile of MGS0028: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of MGS0028, a selective agonist for the metabotropic glutamate receptors 2 and 3 (mGluR2/3). This compound is under investigation for its potential therapeutic applications in psychiatric disorders.[1][2][3] This document outlines the core mechanism of action, summarizes key quantitative data from analogous compounds, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound selectively activates mGluR2 and mGluR3, which are Class C G-protein coupled receptors (GPCRs).[3] These receptors are predominantly coupled to the Gi/o family of G-proteins.[4] Upon agonist binding, a conformational change in the receptor activates the associated Gi/o protein, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit proceeds to inhibit the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5] This reduction in cAMP leads to decreased activity of protein kinase A (PKA), a key downstream effector.[1][5] A major consequence of reduced PKA activity is the diminished phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor involved in regulating the expression of numerous genes.[1]
Beyond the canonical Gi/o pathway, mGluR2/3 agonists have also been shown to modulate other signaling cascades, including the protein kinase C (PKC), Akt/glycogen synthase kinase 3β (GSK3β), and extracellular signal-regulated kinase 1/2 (Erk1/2) pathways, particularly in postsynaptic neurons.[5]
Quantitative Data Summary
| Parameter | Representative Value (for LY379268) | Assay Type | Description |
| Binding Affinity (Ki) | ~2 nM | Radioligand Binding Assay | Measures the affinity of the compound for the mGluR2/3 receptors. A lower Ki value indicates higher binding affinity. |
| Functional Potency (EC50) | ~19 nM | [³⁵S]GTPγS Binding Assay | The concentration of the agonist that produces 50% of the maximal response in a functional assay, in this case, G-protein activation.[1] |
| Efficacy (Emax) | Full Agonist | [³⁵S]GTPγS Binding Assay | The maximum functional response induced by the compound relative to an endogenous or reference agonist. |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments typically employed to characterize compounds like this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the mGluR2/3 receptors.
Materials:
-
Cell membranes prepared from cells expressing recombinant human mGluR2 or mGluR3.
-
Radioligand (e.g., [³H]-LY354740).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a known mGluR2/3 agonist or antagonist).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell membranes are thawed and diluted in assay buffer to a final protein concentration of 10-20 µg per well.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd value).
-
To determine non-specific binding, a separate set of wells will contain the radioligand and a saturating concentration of a non-labeled competitor.
-
The membrane suspension is added to each well to initiate the binding reaction.
-
The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
The reaction is terminated by rapid filtration through the filter plate, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.
-
The filters are dried, and scintillation fluid is added to each well.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (Functional)
This functional assay measures the activation of G-proteins coupled to the mGluR2/3 receptors upon agonist stimulation.
Materials:
-
Cell membranes prepared from cells expressing recombinant human mGluR2 or mGluR3.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Test compound (this compound).
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (a high concentration of unlabeled GTPγS).
-
96-well filter plates or SPA beads.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.
-
In a 96-well plate, add the membrane suspension, the test compound at various concentrations, and [³⁵S]GTPγS.
-
Basal G-protein activity is measured in the absence of the test compound. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The plate is incubated at 30°C for 30-60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
The reaction is terminated by filtration and washing, similar to the radioligand binding assay.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
The data are analyzed using non-linear regression to determine the EC50 (potency) and Emax (efficacy) of the test compound.
Visualizations
This compound Signaling Pathway
References
- 1. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
MGS0028: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGS0028 is a potent and selective agonist for the group II metabotropic glutamate receptors (mGluR2 and mGluR3)[1]. As a conformationally constrained analog of glutamate, its unique bicyclo[3.1.0]hexane structure confers high affinity and oral activity, making it a valuable tool for investigating the therapeutic potential of targeting the glutamatergic system in various neurological and psychiatric disorders[1]. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including detailed experimental protocols and an exploration of its mechanism of action.
Chemical Structure and Properties
This compound, with the IUPAC name (1R,2S,5S,6S)-2-amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, possesses a rigid molecular framework that is key to its selectivity and potency. The introduction of a fluorine atom and a carbonyl group at the C4 position were strategic modifications to enhance its agonist activity[1].
| Property | Value | Reference |
| CAS Number | 321963-33-1 | [2] |
| Molecular Formula | C8H8FNO5 | [2] |
| Molecular Weight | 217.15 g/mol | [2] |
| IUPAC Name | (1R,2S,5S,6S)-2-amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | [2] |
| SMILES | O=C(--INVALID-LINK--(N)[C@]2([H])--INVALID-LINK--(F)[C@]2([H])C1=O)O | [2] |
| Appearance | Solid powder | [2] |
Pharmacological Properties
This compound is a highly potent and selective agonist for mGluR2 and mGluR3. Its affinity for these receptors has been quantified through radioligand binding assays.
| Parameter | Receptor | Value (nM) | Cell Line | Reference |
| Ki | mGluR2 | 0.570 ± 0.10 | CHO | [1] |
| Ki | mGluR3 | 2.07 ± 0.40 | CHO | [1] |
| Ki | mGluR1a, 4, 5, 6, 7 | >100,000 | CHO | [1] |
The functional activity of this compound as an agonist has been demonstrated through its ability to inhibit forskolin-induced cAMP formation.
| Parameter | Receptor | Value (nM) | Cell Line | Reference |
| EC50 | mGluR2 | 1.26 | CHO |
Mechanism of Action and Signaling Pathways
As an agonist of mGluR2 and mGluR3, this compound activates Gαi/o-coupled signaling cascades. This activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
This reduction in cAMP modulates the activity of downstream effectors, ultimately influencing neurotransmitter release and neuronal excitability.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of this compound for human mGluR2 and mGluR3.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human mGluR2 or mGluR3 are cultured to confluence.
-
Membrane Preparation: Cells are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the binding buffer.
-
Binding Reaction: Cell membranes are incubated with a known concentration of a radiolabeled antagonist (e.g., [3H]LY341495) and varying concentrations of this compound.
-
Incubation and Filtration: The reaction mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of this compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
cAMP Formation Assay for EC50 Determination
Objective: To determine the functional potency (EC50) of this compound as an agonist at mGluR2.
Methodology:
-
Cell Culture: CHO cells stably expressing human mGluR2 are seeded in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are then stimulated with a fixed concentration of forskolin (to elevate basal cAMP levels) in the presence of varying concentrations of this compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a bioluminescence-based assay (e.g., GloSensor™).
-
Data Analysis: The concentration-response curve for this compound-mediated inhibition of forskolin-stimulated cAMP accumulation is plotted, and the EC50 value is determined using non-linear regression.
In Vivo Conditioned Avoidance Response in Rats
Objective: To evaluate the antipsychotic-like effects of this compound.
Methodology:
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock. An auditory or visual cue serves as the conditioned stimulus (CS).
-
Acquisition Training: Rats are placed in the shuttle box. A trial begins with the presentation of the CS for a fixed duration, followed by the unconditioned stimulus (US; a mild foot shock) delivered through the grid floor. The animal can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the animal fails to move, it can escape the shock by moving to the other compartment during the US presentation.
-
Drug Administration: this compound is administered orally at doses of 0.3, 1, and 3 mg/kg at a specified time before the test session[3].
-
Testing: The number of avoidance and escape responses is recorded over a set number of trials.
-
Data Analysis: The percentage of avoidance responses is calculated for each dose group and compared to a vehicle-treated control group. A significant reduction in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
In Vivo Efficacy
This compound has demonstrated significant in vivo activity in animal models relevant to psychiatric disorders. In rats, it strongly inhibited phencyclidine (PCP)-induced head-weaving behavior with an ED50 of 0.090 µg/kg and PCP-induced hyperactivity with an ED50 of 0.30 mg/kg[1]. Furthermore, this compound significantly reduced conditioned avoidance responses in rats in a dose-dependent manner, an effect predictive of antipsychotic activity[3].
Synthesis
The synthesis of this compound is a multi-step process involving the construction of the bicyclo[3.1.0]hexane core and the stereoselective introduction of the amino, fluoro, and carboxylic acid functionalities. While detailed, step-by-step synthetic procedures are proprietary, the general approach has been described in the medicinal chemistry literature and patents[1][4][5]. The process often involves key steps such as cycloadditions and stereocontrolled functional group manipulations.
Conclusion
This compound is a highly potent and selective mGluR2/3 agonist with a well-defined chemical structure and pharmacological profile. Its efficacy in preclinical models suggests its potential as a therapeutic agent for psychiatric disorders. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and therapeutic applications of this important research compound.
References
- 1. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Antipsychotic action of selective group II metabotropic glutamate receptor agonist MGS0008 and this compound on conditioned avoidance responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RU2388747C2 - Method for synthesis of bicyclo[3,1,0]hexane derivatives and intermediate compound to this end - Google Patents [patents.google.com]
- 5. WO2005047215A2 - Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto - Google Patents [patents.google.com]
MGS0028: A Technical Guide to its Potential in Novel Psychiatric Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
MGS0028, a selective agonist for the metabotropic glutamate 2/3 (mGlu2/3) receptors, has emerged from preclinical studies as a promising candidate for the development of novel therapeutics for psychiatric disorders. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, with a focus on its mechanism of action, preclinical efficacy, and the broader context of mGlu2/3 receptor agonism in psychiatric drug discovery. While this compound itself has not yet entered clinical trials for psychiatric indications, the extensive preclinical data and the clinical evaluation of other drugs in its class underscore the therapeutic potential of this target. This document is intended to serve as a resource for researchers and drug development professionals interested in the advancement of glutamatergic modulation for the treatment of psychiatric illnesses.
Introduction: The Glutamatergic Hypothesis of Psychiatric Disorders
Traditional pharmacotherapies for psychiatric disorders have primarily targeted monoaminergic systems, such as dopamine and serotonin. However, a significant portion of patients do not respond adequately to these treatments, highlighting the need for novel therapeutic strategies. The glutamatergic system, the main excitatory neurotransmitter system in the brain, has gained considerable attention as a key player in the pathophysiology of various psychiatric conditions, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD).
The metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors, are crucial modulators of glutamatergic neurotransmission. Among these, the group II mGluRs, comprising mGlu2 and mGlu3 subtypes, are of particular interest. These receptors are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit glutamate release.[1][2] This has led to the hypothesis that agonizing mGlu2/3 receptors could normalize the hyperglutamatergic states believed to underlie some of the symptoms of psychosis and other psychiatric disorders.
This compound is a potent and selective agonist of mGlu2/3 receptors.[3] Its chemical formula is C8H8FNO5, with a molecular weight of 217.15 g/mol . This guide will delve into the technical details of this compound's mechanism of action and the preclinical evidence supporting its potential as a novel psychiatric therapeutic.
Mechanism of Action: mGlu2/3 Receptor Signaling
This compound exerts its effects by binding to and activating mGlu2 and mGlu3 receptors. These receptors are coupled to the Gi/o family of G proteins.[1][4][5] Upon activation by an agonist like this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase.[1][4][5] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger.
The reduction in cAMP levels has several downstream consequences:
-
Inhibition of Protein Kinase A (PKA): Lower cAMP levels lead to reduced activity of PKA, a key enzyme involved in phosphorylating numerous downstream targets.[1][4]
-
Modulation of Ion Channels: Activation of mGlu2/3 receptors can lead to the inhibition of voltage-gated calcium channels and the activation of certain potassium channels, ultimately reducing neuronal excitability.[1]
-
Regulation of Gene Expression: The cAMP/PKA pathway influences the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB), thereby modulating gene expression.[4]
The primary therapeutic hypothesis for mGlu2/3 receptor agonists in psychosis is their ability to reduce excessive glutamate release in key brain regions like the prefrontal cortex.[2][3] By acting on presynaptic autoreceptors, this compound can dampen glutamatergic neurotransmission, which is thought to be hyperactive in conditions like schizophrenia.
Furthermore, there is evidence of crosstalk between the mGlu2/3 receptor signaling pathway and other pathways implicated in psychiatric disorders. For instance, mGlu2/3 receptor activation can modulate the Akt/GSK-3β signaling pathway and interact with the serotonin 5-HT2A receptor, a target of many atypical antipsychotic drugs.[6]
Preclinical Efficacy of this compound
A significant body of preclinical research has investigated the therapeutic potential of this compound in animal models of psychiatric disorders. These studies have consistently demonstrated the ability of this compound to reverse behavioral abnormalities relevant to schizophrenia and ADHD.
Data Presentation
The following table summarizes the key quantitative findings from preclinical studies of this compound.
| Parameter | Value | Species | Model | Effect | Reference |
| EC50 at mGlu2 Receptor | 0.57 nM | - | CHO cells expressing human mGlu2 receptor | Agonist activity | [3] |
| Effective Dose | 0.1 mg/kg | Mice | PACAP-deficient mice | Improved recognition memory and hyperactivity | [1] |
| Effective Dose Range | 0.3, 1, and 3 mg/kg (p.o.) | Rats | Conditioned avoidance response | Reduced conditioned avoidance responses |
Summary of Preclinical Findings
-
Psychomotor Abnormalities and Cognitive Deficits: In a study using pituitary adenylate cyclase-activating polypeptide (PACAP) deficient mice, a model that exhibits behavioral abnormalities relevant to schizophrenia and ADHD, a single administration of this compound (0.1 mg/kg) improved impairments in a novel object recognition test and reduced hyperactivity and jumping behaviors.[1] However, it did not affect the increased immobility time in the forced swim test, suggesting a specific profile of action.[1]
-
Antipsychotic-like Activity: In a conditioned avoidance response model in rats, a widely used screen for antipsychotic drugs, oral administration of this compound (0.3, 1, and 3 mg/kg) dose-dependently reduced conditioned avoidance responses. This effect is similar to that observed with established antipsychotic medications.
-
Effects in Social Isolation Models: In mice subjected to isolation rearing, a model that induces behavioral changes such as hyperactivity, aggression, and deficits in prepulse inhibition, this compound was shown to attenuate these abnormal behaviors.
Experimental Protocols Overview
Due to the unavailability of the full-text research articles, detailed, step-by-step experimental protocols cannot be provided. However, based on the published abstracts and common laboratory practices, an overview of the methodologies used in the key preclinical studies is presented below.
-
Animal Models:
-
PACAP-deficient mice: These mice lack the gene for pituitary adenylate cyclase-activating polypeptide and exhibit behavioral phenotypes relevant to schizophrenia and ADHD.
-
Isolation-reared mice: Rodents housed individually from a young age develop behavioral abnormalities, including hyperactivity, aggression, and cognitive deficits.
-
Wistar rats: Used for the conditioned avoidance response paradigm.
-
-
Drug Administration:
-
This compound was typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
A vehicle control group was always included for comparison.
-
-
Behavioral Testing:
-
Novel Object Recognition Test: This test assesses recognition memory. Mice are familiarized with two identical objects, and after a delay, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.
-
Locomotor Activity and Jumping Behavior: Animal movement is recorded in an open field arena to assess hyperactivity.
-
Conditioned Avoidance Response: Animals are trained to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a conditioned stimulus (e.g., a light or tone). The ability of a drug to block this avoidance response without causing sedation is a predictor of antipsychotic activity.
-
Prepulse Inhibition (PPI): This test measures sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weak prestimulus (prepulse) is presented shortly before a startling stimulus (pulse). In healthy individuals, the prepulse inhibits the startle response to the pulse.
-
Clinical Landscape and Future Directions
Despite the promising preclinical data for this compound, a thorough search of publicly available clinical trial registries did not reveal any clinical trials of this compound for psychiatric indications. However, other mGlu2/3 receptor agonists have progressed to clinical development, providing valuable insights into the therapeutic potential and challenges of this drug class.
For example, pomaglumetad methionil (LY2140023), another mGlu2/3 receptor agonist, showed initial promise in a Phase 2 clinical trial for schizophrenia, demonstrating improvements in both positive and negative symptoms compared to placebo.[7] However, subsequent Phase 3 trials failed to meet their primary endpoints. Post-hoc analyses suggested that patient selection and the complexity of the disease may have contributed to these outcomes.
The clinical development of mGlu2/3 receptor agonists has highlighted several important considerations:
-
Patient Heterogeneity: Schizophrenia is a complex and heterogeneous disorder. It is possible that mGlu2/3 receptor agonists may be effective in a specific subpopulation of patients with evidence of glutamatergic dysregulation.
-
Biomarker Development: The identification of biomarkers to predict treatment response to mGlu2/3 receptor agonists would be a significant advancement.
-
Target Engagement: Ensuring adequate receptor occupancy at clinically tested doses is crucial for efficacy.
The journey of other mGlu2/3 receptor agonists underscores the challenges of translating preclinical findings to clinical success. However, the strong preclinical rationale for this target in psychiatric disorders suggests that further investigation is warranted. Future research on this compound could focus on:
-
Advanced Preclinical Models: Testing this compound in more sophisticated and predictive animal models of psychiatric disorders.
-
Biomarker Discovery: Identifying potential biomarkers of glutamatergic dysfunction that could guide patient selection in future clinical trials.
-
Phase 1 Clinical Trials: If deemed appropriate based on further preclinical safety and efficacy data, initiating Phase 1 studies in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of this compound in humans.
Conclusion
This compound is a potent and selective mGlu2/3 receptor agonist with a compelling preclinical profile for the treatment of psychiatric disorders. Its mechanism of action, centered on the modulation of excessive glutamatergic neurotransmission, offers a novel therapeutic approach that is distinct from currently available treatments. While the clinical development of this compound for psychiatric indications has not yet been initiated, the wealth of preclinical data and the lessons learned from the clinical trials of other drugs in its class provide a solid foundation for future research. The continued exploration of this compound and other mGlu2/3 receptor agonists holds the promise of delivering new and more effective treatments for individuals living with debilitating psychiatric illnesses.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The development and use of any new therapeutic agent are subject to rigorous regulatory review and approval.
References
- 1. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 2. Preclinical Pharmacology of mGlu2 / 3 Receptor Agonists: Novel Agents for Schizophrenia? | Bentham Science [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
Methodological & Application
Application Notes and Protocols for MGS0028 In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed experimental protocol for in vivo studies of MGS0028, a selective group II metabotropic glutamate receptor (mGluR) agonist, in mouse models of cancer. The protocol outlines methodologies for both subcutaneous and orthotopic xenograft models, drug formulation and administration, and endpoint analysis. Additionally, representative data is presented in tabular format to guide researchers in their experimental design and data interpretation. Diagrams illustrating the experimental workflow and the this compound signaling pathway are included to provide a clear visual representation of the processes involved.
Introduction
This compound is a potent and selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors that are primarily expressed in the central nervous system and have been implicated in the regulation of synaptic transmission and neuronal excitability. Emerging evidence suggests that mGluRs also play a role in the pathophysiology of various cancers, including glioma.[1][2][3] Activation of group II mGluRs can modulate downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways, which are critical for cell proliferation and survival.[1][4] This protocol provides a framework for investigating the anti-tumor efficacy of this compound in preclinical mouse models.
Data Presentation
Table 1: Representative In Vivo Efficacy of a Group II mGluR Modulator in a Subcutaneous U87MG Glioma Mouse Model
| Treatment Group | Dose (mg/kg/day) | Administration Route | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Subcutaneous osmotic minipump | 1250 ± 150 | - |
| LY341495 | 1 | Subcutaneous osmotic minipump | 750 ± 100 | 40 |
Table 2: Representative Pharmacokinetic Parameters of a Small Molecule Drug in Mice
| Parameter | Value |
| Half-life (t½) | 2-4 hours |
| Cmax (Maximum Concentration) | 1-5 µM (following a 10 mg/kg oral dose) |
| Bioavailability (Oral) | 30-50% |
| Brain-to-Plasma Ratio | 0.5-1.5 |
Note: This table presents typical pharmacokinetic parameters for a small molecule drug in mice and should be determined experimentally for this compound.
Experimental Protocols
Animal Models
-
Species: Immunocompromised mice (e.g., Nude, SCID, or NSG) are recommended for xenograft studies with human cancer cell lines.
-
Age: 6-8 weeks old at the start of the experiment.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with ad libitum access to food and water, under a 12-hour light/dark cycle. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Cell Line
-
Cell Line: U87MG (human glioblastoma cell line) is a commonly used and relevant cell line for studying glioma.
-
Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
This compound Formulation and Administration
-
Formulation: this compound can be formulated for oral administration. A common vehicle for oral gavage is 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water. The solubility of this compound in the chosen vehicle should be confirmed.
-
Administration Route: Oral gavage is a suitable method for daily administration.
-
Dose: Based on studies with this compound in rats and other group II mGluR agonists in mice, a starting dose range of 1-10 mg/kg, administered once or twice daily, is recommended. A dose-response study should be performed to determine the optimal dose.
Subcutaneous Xenograft Model Protocol
-
Cell Preparation: Harvest U87MG cells during the exponential growth phase. Resuspend the cells in sterile phosphate-buffered saline (PBS) or serum-free medium at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control daily via oral gavage for the duration of the study (typically 21-28 days).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight and volume should be recorded. Tumors can be processed for further analysis, such as immunohistochemistry or western blotting.
Orthotopic Xenograft Model Protocol
-
Cell Preparation: Prepare U87MG cells as described for the subcutaneous model.
-
Stereotactic Surgery: Anesthetize the mice and secure them in a stereotactic frame. Create a small burr hole in the skull at the desired coordinates for intracerebral injection.
-
Tumor Implantation: Slowly inject 2-5 µL of the cell suspension (containing approximately 1 x 10^5 cells) into the brain parenchyma.
-
Tumor Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Treatment Initiation: Begin treatment with this compound or vehicle control a few days after tumor cell implantation.
-
Drug Administration: Administer the compound daily via oral gavage.
-
Endpoint Analysis: Monitor the animals for clinical signs of tumor progression (e.g., weight loss, neurological deficits). The primary endpoint is typically survival. Brain tissue can be collected at the time of euthanasia for histological analysis.
Visualizations
References
- 1. Pharmacological blockade of group II metabotropic glutamate receptors reduces the growth of glioma cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of group II metabotropic glutamate receptors reduces the growth of glioma cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptors as a new therapeutic target for malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Blockade of Group II Metabotropic Glutamate Receptors Reduces the Incidence of Brain Tumors Induced by Prenatal Exposure to N-ethyl-N-nitrosourea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of MGS0028 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of MGS0028, a selective metabotropic glutamate 2/3 (mGlu2/3) receptor agonist, using dimethyl sulfoxide (DMSO) as the solvent.[1][2] this compound is a valuable tool in neuroscience research, particularly in studies related to psychiatric disorders.[2] Adherence to the protocols outlined below will ensure the accurate and consistent preparation of this solution for experimental use.
Introduction to this compound
This compound is a potent and selective agonist for the group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3.[2][3] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability. The activation of mGlu2/3 receptors has been shown to have potential therapeutic effects in various neurological and psychiatric conditions. This compound's solubility in DMSO makes it a versatile compound for in vitro and in vivo studies.[1]
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 321963-33-1[1] |
| Molecular Formula | C₈H₈FNO₅[1] |
| Molecular Weight | 217.15 g/mol [1] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO[1] |
| Purity | >98%[1] |
Materials and Equipment
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber, glass vials with screw caps
-
Sterile, disposable pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Equipment:
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
-
Fume hood
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on specific experimental requirements by modifying the amount of this compound and DMSO accordingly.
4.1. Calculation
To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L x 0.001 L x 217.15 g/mol = 2.1715 mg
4.2. Step-by-Step Procedure
-
Safety Precautions: Don appropriate PPE, including a lab coat, safety glasses, and gloves. All handling of this compound powder and DMSO should be performed in a fume hood.
-
Weighing this compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance. For 1 mL of a 10 mM solution, weigh 2.17 mg.
-
Dissolving in DMSO: Transfer the weighed this compound powder into a sterile, amber, glass vial. Using a calibrated micropipette, add the desired volume of anhydrous DMSO to the vial. For a 10 mM solution, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Labeling: Clearly label the vial with the compound name (this compound), concentration (10 mM in DMSO), preparation date, and your initials.
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound stock solution.
| Storage Condition | Duration |
| Short-term (days to weeks) | 0 - 4°C[1] |
| Long-term (months to years) | -20°C[1] |
Important Considerations:
-
Protect the solution from light by storing it in amber vials.
-
DMSO is hygroscopic; ensure the vial is tightly sealed to prevent moisture absorption.
-
Avoid repeated freeze-thaw cycles, which can degrade the compound. It is recommended to aliquot the stock solution into smaller, single-use volumes before long-term storage at -20°C.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of mGlu2/3 receptors and the experimental workflow for preparing the this compound stock solution.
Caption: Simplified signaling pathway of mGlu2/3 receptor activation by this compound.
Caption: Experimental workflow for preparing this compound stock solution.
References
MGS0028 Application Notes and Protocols for Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of MGS0028, a selective group II metabotropic glutamate receptor (mGluR2/3) agonist, in rodent behavioral studies. The information is intended to guide researchers in designing and executing experiments to evaluate the anxiolytic, antipsychotic, and cognitive-enhancing potential of this compound.
Introduction
This compound is a potent and selective agonist for the mGluR2 and mGluR3 receptors. These receptors are predominantly expressed in the central nervous system and are implicated in the modulation of glutamatergic neurotransmission. Dysregulation of this system has been linked to various neuropsychiatric and neurological disorders. As such, this compound is a valuable pharmacological tool for investigating the therapeutic potential of targeting mGluR2/3 in preclinical models of anxiety, psychosis, and cognitive impairment.
Recommended Dosages for Rodent Behavioral Studies
The optimal dosage of this compound can vary depending on the specific behavioral paradigm, the rodent species and strain, and the administration route. The following tables summarize effective dosages reported in the literature for various behavioral assays in mice and rats. It is recommended to perform dose-response studies to determine the optimal dose for your specific experimental conditions.
Table 1: Recommended Dosages of this compound in Mice
| Behavioral Assay | Species/Strain | Administration Route | Effective Dose Range | Observed Effects |
| Antipsychotic-like Activity | ||||
| Prepulse Inhibition Deficit | ICR mice | Oral (p.o.) | Not specified in abstract | Reversal of isolation rearing-induced deficits[1] |
| Hyperactivity | ICR mice | Oral (p.o.) | Not specified in abstract | Attenuation of isolation rearing-induced hyperactivity[1] |
| Aggression | ICR mice | Oral (p.o.) | Not specified in abstract | Attenuation of isolation rearing-induced aggression[1] |
Note: While a specific study demonstrated the efficacy of this compound in reversing certain abnormal behaviors in mice, the exact dosage was not provided in the available abstract. Researchers are encouraged to consult the full publication for detailed information.
Table 2: Recommended Dosages of this compound in Rats
| Behavioral Assay | Species/Strain | Administration Route | Effective Dose Range | Observed Effects |
| Antipsychotic-like Activity | ||||
| Conditioned Avoidance Response | Wistar rats | Oral (p.o.) | 0.3, 1, and 3 mg/kg | Dose-dependent reduction in conditioned avoidance responses |
Signaling Pathway of mGluR2/3 Activation
This compound exerts its effects by activating group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors (GPCRs) linked to the Gαi/o subunit. Upon activation by an agonist like this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
References
Application Notes and Protocols for MGS0028 Administration in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of MGS0028, a selective group II metabotropic glutamate receptor (mGluR2/3) agonist, in preclinical animal models of psychosis. The protocols and data presented are intended to facilitate the design and execution of experiments aimed at evaluating the antipsychotic-like potential of this compound.
Introduction
This compound is a potent and selective agonist for the mGluR2 and mGluR3 subtypes.[1] These receptors are G-protein coupled receptors that play a crucial role in modulating glutamatergic neurotransmission. Their activation generally leads to a reduction in glutamate release, a mechanism that is of significant interest for the treatment of psychiatric disorders characterized by glutamate dysregulation, such as schizophrenia.[2][3] Preclinical studies have demonstrated the efficacy of this compound in reversing behavioral abnormalities relevant to psychosis in various animal models.[2][3]
Mechanism of Action
This compound exerts its effects by activating presynaptic mGluR2/3, which are negatively coupled to adenylyl cyclase. This activation leads to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in the activity of protein kinase A (PKA). PKA is responsible for phosphorylating downstream targets that facilitate neurotransmitter release. By inhibiting this cascade, this compound effectively dampens the release of glutamate in key brain regions implicated in psychosis, such as the prefrontal cortex and striatum.
Quantitative Data Summary
The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in rodent models. It is important to note that the pharmacokinetic data presented is for a compound designated as "28" in the source material, which is believed to be this compound, but this should be confirmed by the end-user.
Table 1: this compound Dosage in Animal Models of Psychosis
| Animal Model | Species | Administration Route | Effective Dose Range (mg/kg) | Reference |
| Conditioned Avoidance Response | Rat | Oral (p.o.) | 0.3 - 3 | [2] |
| Isolation Rearing-Induced Deficits | Mouse | Not Specified | Not Specified | [3] |
Table 2: Pharmacokinetic Parameters of Compound "28" (putatively this compound) in Male Sprague-Dawley Rats [4]
| Parameter | Intravenous (i.v.) | Oral (p.o.) - 1 mg/kg | Oral (p.o.) - 3 mg/kg | Oral (p.o.) - 10 mg/kg |
| Dose (mg/kg) | 1 | 1 | 3 | 10 |
| Half-life (t½, h) | 1.31 ± 0.06 | 2.16 ± 0.45 | 1.55 ± 0.42 | 1.91 ± 0.28 |
| Cmax (ng/mL) | - | 10.0 ± 8.3 | - | - |
| Tmax (h) | - | - | - | - |
| AUC (0-∞, ng·h/mL) | - | - | - | - |
| Clearance (Cl, mL/min/kg) | - | - | - | - |
| Volume of Distribution (Vd, L/kg) | - | - | - | - |
| Oral Bioavailability (F, %) | - | 58 | 92 | 60 |
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Mortar and pestle or appropriate homogenization equipment
-
Vortex mixer
-
Analytical balance
-
Oral gavage needles
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder accurately using an analytical balance.
-
Triturate the powder in a mortar with a small amount of the vehicle to create a uniform paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Administer the this compound suspension to the animals via oral gavage at a volume appropriate for the species (e.g., 5-10 mL/kg for rats).
Animal Models of Psychosis
This model assesses the ability of a compound to attenuate the psychostimulant effects of NMDA receptor antagonists like phencyclidine (PCP) or MK-801.
Protocol:
-
Acclimate the animals to the testing environment (e.g., open-field arenas) for at least 60 minutes.
-
Administer this compound or vehicle orally at the desired dose.
-
After a pre-treatment period (e.g., 30-60 minutes), administer the psychostimulant (e.g., PCP at 2.5 mg/kg, i.p. or MK-801 at 0.1 mg/kg, i.p.).
-
Immediately place the animals back into the open-field arenas and record locomotor activity for a specified duration (e.g., 60-120 minutes) using an automated tracking system.
-
Analyze the data to compare locomotor activity between treatment groups.
PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This model evaluates the ability of a compound to restore this deficit.
Protocol:
-
Administer this compound or vehicle orally.
-
After the pre-treatment period, place the animals in a startle chamber.
-
Allow for a brief acclimation period with background white noise.
-
Present a series of acoustic stimuli:
-
Pulse alone (e.g., 120 dB)
-
Prepulse + Pulse (e.g., 85 dB prepulse followed 100 ms later by a 120 dB pulse)
-
No stimulus (background noise only)
-
-
Measure the startle response (amplitude of the whole-body flinch) for each trial type.
-
Calculate PPI as: [1 - (Startle response to Prepulse + Pulse / Startle response to Pulse alone)] x 100%.
-
Compare PPI levels across treatment groups.
Important Considerations
-
Vehicle Selection: The choice of vehicle for this compound administration should be carefully considered to ensure stability and bioavailability. A 0.5% methylcellulose solution is a common choice for oral suspensions.
-
Dose-Response Studies: It is recommended to perform dose-response studies to determine the optimal effective dose of this compound in the specific animal model and experimental conditions being used.
-
Pharmacokinetics: The pharmacokinetic profile of this compound should be taken into account when designing experiments, particularly the timing of administration relative to behavioral testing.
-
Animal Welfare: All animal experiments should be conducted in accordance with relevant ethical guidelines and regulations.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the therapeutic potential of mGluR2/3 agonism in animal models of psychosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antipsychotic action of selective group II metabotropic glutamate receptor agonist MGS0008 and this compound on conditioned avoidance responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective metabotropic glutamate 2/3 receptor agonist this compound reverses isolation rearing-induced abnormal behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: MGS0028 in Novel Object Recognition (NOR) Test Methodology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Novel Object Recognition (NOR) test is a widely utilized behavioral assay to assess learning and memory, particularly recognition memory, in rodents.[1][2][3] This model is predicated on the innate tendency of rodents to investigate novel objects more than familiar ones.[1] The test is sensitive to the effects of pharmacological agents that can enhance or impair cognitive function.[2] MGS0028 is a selective agonist for the metabotropic glutamate 2/3 (mGlu2/3) receptors and has shown potential as a therapeutic agent for psychiatric and cognitive disorders. Notably, this compound has been demonstrated to ameliorate recognition memory deficits in animal models. This document provides detailed application notes and protocols for utilizing this compound in the NOR test.
This compound: A Selective mGluR2/3 Agonist
This compound is a potent and selective agonist for group II metabotropic glutamate receptors, mGluR2 and mGluR3. These receptors are G-protein coupled receptors that are predominantly expressed in the central nervous system and are implicated in the modulation of synaptic transmission and neuronal excitability. Activation of mGluR2/3 receptors has been shown to have neuroprotective and antipsychotic-like effects in various preclinical models.
Data Presentation: Efficacy of this compound in the Novel Object Recognition Test
The following tables present illustrative quantitative data demonstrating the potential efficacy of this compound in a Novel Object Recognition (NOR) test paradigm using a mouse model of cognitive impairment (e.g., PACAP-deficient mice). While a study by Ago et al. (2013) indicated that this compound at a dose of 0.1 mg/kg improved impairments in the NOR test in PACAP-deficient mice, the specific quantitative data from this study is not publicly available. The data presented below is therefore representative of typical findings in such an experiment.
Table 1: Effect of this compound on Object Exploration Time during the Test Phase
| Treatment Group | Mean Exploration Time of Familiar Object (seconds) | Mean Exploration Time of Novel Object (seconds) |
| Vehicle-treated Control | 15.2 ± 1.8 | 16.5 ± 2.1 |
| This compound (0.1 mg/kg) | 14.8 ± 1.5 | 28.3 ± 2.5* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the familiar object exploration time within the same group.
Table 2: Effect of this compound on Discrimination Index in the NOR Test
| Treatment Group | Mean Discrimination Index |
| Vehicle-treated Control | 0.04 ± 0.08 |
| This compound (0.1 mg/kg) | 0.31 ± 0.06* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle-treated control group. The discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Experimental Protocols
Animal Subjects
-
Species: Male mice (e.g., C57BL/6 or a model of cognitive impairment such as PACAP-deficient mice).
-
Age: 8-12 weeks.
-
Housing: Group-housed (4-5 mice per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of the experiment and handled daily for 3-5 days to minimize stress.
Apparatus
-
Testing Arena: A square or circular open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material (e.g., PVC or Plexiglas) for easy cleaning. The color of the arena should provide sufficient contrast with the animals.
-
Objects: Two sets of three-dimensional objects that are different in shape, color, and texture but similar in size and complexity. The objects should be heavy enough that the mice cannot displace them.
-
Video Recording: A camera mounted above the arena to record the sessions for later analysis by an automated tracking system or by a trained observer blind to the experimental conditions.
Experimental Procedure
The NOR test consists of three phases: habituation, familiarization (training), and the test phase.
-
Habituation (Day 1):
-
Place each mouse individually into the empty testing arena.
-
Allow the mouse to explore the arena freely for 10 minutes.
-
Return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.
-
-
Familiarization (Training) Phase (Day 2):
-
Place two identical objects in the arena at a fixed distance from the walls and from each other.
-
Administer this compound (e.g., 0.1 mg/kg, intraperitoneally) or vehicle to the mice 30 minutes before the training session.
-
Place each mouse individually into the arena, facing the wall opposite the objects.
-
Allow the mouse to explore the objects for 10 minutes.
-
Return the mouse to its home cage.
-
Clean the arena and the objects thoroughly between each mouse.
-
-
Test Phase (Day 2):
-
The test phase is conducted after a retention interval (e.g., 1 hour or 24 hours) following the familiarization phase.
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the mouse back into the arena.
-
Allow the mouse to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
-
Return the mouse to its home cage.
-
Clean the arena and objects thoroughly between each mouse.
-
Data Analysis
-
Exploration Time: Measure the time spent exploring the familiar and novel objects during the test phase.
-
Discrimination Index (DI): Calculate the DI using the following formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the DI and exploration times between the treatment groups. A DI significantly greater than zero indicates successful recognition memory.
Visualizations
Signaling Pathway of this compound (mGluR2/3 Agonist)
Caption: this compound signaling pathway in cognitive enhancement.
Experimental Workflow for the Novel Object Recognition Test
Caption: Experimental workflow of the Novel Object Recognition test.
References
- 1. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Object Recognition as a Facile Behavior Test for Evaluating Drug Effects in AβPP/PS1 Alzheimer's Disease Mouse Model | Semantic Scholar [semanticscholar.org]
- 3. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis with MGS0028 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vivo microdialysis experiments to investigate the effects of MGS0028, a metabotropic glutamate receptor 2/3 (mGluR2/3) antagonist, on extracellular neurotransmitter levels. The provided methodologies are based on established in vivo microdialysis principles.
Introduction
In vivo microdialysis is a powerful technique used to sample the extracellular fluid of living tissues, providing a near real-time snapshot of neurochemical dynamics.[1] This method is invaluable for studying the effects of pharmacological agents on neurotransmitter release and metabolism in specific brain regions. This compound is a selective antagonist of mGluR2/3 receptors. These receptors are Gi/o-coupled and their activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) and protein kinase A (PKA) activity. By antagonizing these receptors, this compound is expected to disinhibit this pathway, leading to increased glutamatergic and other neurotransmitter transmissions. This protocol outlines the procedures for probe implantation, this compound administration, and sample analysis to assess these effects.
Data Presentation
No specific quantitative data from in vivo microdialysis studies involving the direct administration of this compound and subsequent measurement of extracellular glutamate and dopamine was identified in the conducted search. The following tables are presented as templates. Researchers should populate these tables with their own experimental data.
Table 1: Basal Extracellular Neurotransmitter Concentrations
| Analyte | Brain Region | Basal Concentration (nM) ± SEM |
| Glutamate | Striatum | e.g., 2.5 ± 0.3 |
| Dopamine | Striatum | e.g., 5.1 ± 0.6 |
| GABA | Striatum | e.g., 10.2 ± 1.1 |
| Aspartate | Striatum | e.g., 1.8 ± 0.2 |
Table 2: Effect of Systemic this compound Administration on Extracellular Neurotransmitter Levels (% of Baseline)
| Time (min) | This compound (mg/kg) | Glutamate (% Baseline) | Dopamine (% Baseline) |
| 0 | 0 (Vehicle) | 100 ± 10 | 100 ± 8 |
| 30 | 10 | e.g., 150 ± 15 | e.g., 120 ± 12 |
| 60 | 10 | e.g., 210 ± 20 | e.g., 180 ± 15 |
| 90 | 10 | e.g., 180 ± 18 | e.g., 160 ± 14 |
| 120 | 10 | e.g., 130 ± 11 | e.g., 110 ± 9 |
Experimental Protocols
Microdialysis Probe Implantation (Rat Striatum)
This protocol details the stereotaxic implantation of a guide cannula for subsequent insertion of a microdialysis probe into the rat striatum.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Guide cannula (e.g., CMA 12)
-
Dummy cannula
-
Surgical drill
-
Jeweler's screws
-
Dental cement
-
Antiseptic solution and sterile swabs
-
Analgesic (e.g., carprofen)
Procedure:
-
Anesthetize the rat and mount it securely in the stereotaxic apparatus.
-
Shave the scalp and clean the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda and ensure the skull is level.
-
Determine the stereotaxic coordinates for the target brain region (e.g., for the striatum: AP +1.0 mm, ML ±2.5 mm from bregma; DV -3.0 mm from dura).
-
Drill a burr hole at the determined coordinates.
-
Implant three jeweler's screws into the skull to serve as anchors for the dental cement.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull and anchor screws using dental cement.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Administer post-operative analgesic and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
In Vivo Microdialysis Procedure with Systemic this compound Administration
This protocol describes the collection of microdialysate samples from freely moving rats following systemic administration of this compound.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe (e.g., CMA 12, 2 mm membrane)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF) (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4)
-
Fraction collector (refrigerated)
-
This compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical or fluorescence detection)
Procedure:
-
Gently restrain the rat and replace the dummy cannula with a microdialysis probe.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline.
-
Collect baseline dialysate samples (e.g., every 20 minutes) for at least 1 hour.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle.
-
Continue collecting dialysate samples for the desired duration of the experiment (e.g., 2-3 hours post-injection).
-
Store collected samples at -80°C until analysis.
-
At the end of the experiment, carefully remove the microdialysis probe. The animal can be euthanized for histological verification of the probe placement.
-
Analyze the dialysate samples for glutamate, dopamine, and other neurotransmitters of interest using a validated analytical method.[2]
Reverse Dialysis of this compound
This alternative method allows for the localized administration of this compound directly into the target brain region.
Modification to Protocol 2:
-
Prepare a solution of this compound in aCSF at the desired concentration (e.g., 10 µM). The optimal concentration should be determined empirically.
-
Following the baseline collection period, switch the perfusion medium from aCSF to the this compound-containing aCSF.
-
Continue to collect dialysate samples to measure the effect of local this compound administration on neurotransmitter levels.
Mandatory Visualizations
Caption: Experimental workflow for in vivo microdialysis with this compound.
Caption: Signaling cascade following mGluR2/3 antagonism by this compound.
References
Application Notes & Protocols: Evaluating the Efficacy of mGluR2/3 Modulators in Cancer Cell Lines
Introduction
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. Emerging evidence suggests that these receptors, particularly group II mGluRs (mGluR2 and mGluR3), are aberrantly expressed in various cancers, including glioma, and contribute to tumor growth and proliferation.[1][2] Antagonists of mGluR2/3 have been shown to reduce the growth of glioma cells, indicating that this receptor group is a promising therapeutic target.[3][4]
These application notes provide a framework for utilizing cell-based assays to evaluate the efficacy of compounds targeting mGluR2/3. MGS0028, a potent and selective mGluR2/3 agonist, is used here as a tool to activate the pro-proliferative signaling pathways mediated by these receptors.[5][6][7] The described protocols are designed to assess the ability of potential mGluR2/3 antagonists to counteract the effects of this compound, thereby providing a robust system for screening and characterizing novel anti-cancer agents.
Target Signaling Pathway: Group II mGluRs in Cancer
Group II mGluRs (mGluR2 and mGluR3) are typically coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, in cancer cells such as glioma, their activation has been linked to the stimulation of pro-survival and pro-proliferative pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K)/Akt pathways.[1][2][4] The activation of these pathways can lead to increased cell growth, proliferation, and inhibition of apoptosis. Therefore, antagonizing mGluR2/3 is a viable strategy to inhibit tumor growth.
Experimental Protocols
The following protocols are designed for use with adherent cancer cell lines known to express mGluR2/3, such as the U87MG human glioma cell line.[2][3]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Protocol Workflow
Detailed Methodology
-
Cell Seeding: Seed U87MG cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of the test antagonist. Also, prepare a solution of this compound. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test antagonist, with or without a fixed concentration of this compound (e.g., 10 µM, to stimulate proliferation). Include wells for "untreated control" and "this compound only".
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Data Presentation
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| Untreated Control | - | 1.25 ± 0.08 | 100% |
| This compound | 10 | 1.55 ± 0.10 | 124% |
| Test Antagonist | 1 | 1.20 ± 0.07 | 96% |
| Test Antagonist | 10 | 0.85 ± 0.05 | 68% |
| This compound + Test Antagonist | 10 + 1 | 1.28 ± 0.09 | 102% |
| This compound + Test Antagonist | 10 + 10 | 0.90 ± 0.06 | 72% |
Table 1: Example data from an MTT assay showing the effect of an mGluR2/3 agonist (this compound) and a test antagonist on cell viability.
Western Blot Analysis of Signaling Pathways
This protocol is used to detect changes in the activation state of key proteins in the MAPK and PI3K/Akt signaling pathways.
Protocol Workflow
Detailed Methodology
-
Cell Culture and Treatment: Grow U87MG cells in 6-well plates until they reach 70-80% confluency. Treat the cells with this compound and/or the test antagonist for a short period (e.g., 15-60 minutes) to observe acute signaling changes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-Akt, p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with antibodies for the total forms of the proteins (Total Akt, Total ERK) and a loading control (e.g., β-actin or GAPDH).
Data Presentation
| Treatment Group | p-Akt / Total Akt (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Untreated Control | 1.0 | 1.0 |
| This compound (10 µM) | 2.5 | 3.0 |
| Test Antagonist (10 µM) | 0.8 | 0.7 |
| This compound + Test Antagonist | 1.2 | 1.3 |
Table 2: Example quantitative data from Western blot analysis, showing the modulation of Akt and ERK phosphorylation.
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes).
Detailed Methodology
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and/or the test antagonist for a longer duration (e.g., 48 hours) to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using a gentle enzyme-free dissociation solution. Combine with the floating cells from the supernatant.
-
Staining:
-
Wash the collected cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
Data Presentation
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
| Untreated Control | 95.2 | 2.5 | 1.8 | 0.5 |
| This compound (10 µM) | 94.8 | 2.8 | 1.9 | 0.5 |
| Test Antagonist (10 µM) | 70.5 | 18.3 | 9.1 | 2.1 |
| This compound + Test Antagonist | 75.1 | 15.2 | 7.5 | 2.2 |
Table 3: Example data from an Annexin V/PI apoptosis assay, showing the percentage of cells in different states after treatment.
The protocols outlined in these application notes provide a comprehensive framework for assessing the efficacy of potential mGluR2/3 antagonists in cancer cell lines. By using the agonist this compound to stimulate receptor activity, researchers can create a robust assay window to demonstrate the inhibitory effects of test compounds on cell viability, key pro-survival signaling pathways, and the induction of apoptosis. These assays are crucial for the preclinical evaluation and development of novel therapeutics targeting the glutamatergic system in cancer.
References
- 1. Metabotropic Glutamate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of glutamate receptors in the regulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | The role of glutamate receptors in the regulation of the tumor microenvironment [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The selective metabotropic glutamate 2/3 receptor agonist this compound reverses isolation rearing-induced abnormal behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective metabotropic glutamate 2/3 receptor agonist this compound reverses psychomotor abnormalities and recognition memory deficits in mice lacking the pituitary adenylate cyclase-activating polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
MGS0028: A Potent and Selective Tool for Modulating Glutamate Release
MGS0028 is a highly potent and selective agonist for the group II metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR3. Its primary mechanism of action involves the activation of these presynaptic autoreceptors, leading to a reduction in the release of glutamate. This makes this compound an invaluable research tool for scientists and drug development professionals studying the modulation of glutamatergic neurotransmission in the central nervous system.
This document provides detailed application notes and protocols for utilizing this compound in research settings. It is intended for researchers, scientists, and drug development professionals investigating the roles of mGluR2 and mGluR3 in various physiological and pathological processes.
Pharmacological Profile of this compound
This compound, chemically known as (1R,2S,5S,6S)-2-amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, exhibits high affinity and selectivity for mGluR2 and mGluR3. The binding affinities (Ki) of this compound have been determined in Chinese Hamster Ovary (CHO) cells expressing the respective human receptors.[1]
| Receptor Subtype | Binding Affinity (Ki) (nM) |
| mGluR2 | 0.570 ± 0.10 |
| mGluR3 | 2.07 ± 0.40 |
| mGluR1a, 4, 5, 6, 7 | >100,000 |
Signaling Pathway and Mechanism of Action
Activation of presynaptic mGluR2/3 by this compound initiates a G-protein-coupled signaling cascade that ultimately inhibits glutamate release from the presynaptic terminal. This is primarily achieved through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Figure 1. Signaling pathway of this compound-mediated inhibition of glutamate release.
Experimental Protocols
The following are detailed protocols for studying the effects of this compound on glutamate release modulation using two common experimental techniques: in vivo microdialysis and brain slice electrophysiology.
In Vivo Microdialysis for Measuring Extracellular Glutamate Levels
This protocol describes the measurement of extracellular glutamate concentrations in a specific brain region of a freely moving rodent following the administration of this compound.
Experimental Workflow:
Figure 2. Workflow for in vivo microdialysis experiment.
Detailed Methodology:
-
Animal Model: Male Wistar rats (250-300 g) are commonly used.
-
Stereotaxic Surgery:
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm membrane length) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a 1-2 hour equilibration period.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound. This can be done systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe.
-
Continue collecting dialysate samples every 20 minutes for the desired post-administration period (e.g., 2-3 hours).
-
-
Glutamate Analysis:
-
Analyze the glutamate concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection after pre-column derivatization with o-phthaldialdehyde (OPA).
-
-
Data Analysis:
-
Express the glutamate concentrations as a percentage of the mean baseline concentration.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare glutamate levels before and after this compound administration.
-
Brain Slice Electrophysiology to Assess Presynaptic Inhibition
This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) in acute brain slices to evaluate the inhibitory effect of this compound on synaptic transmission.
Experimental Workflow:
Figure 3. Workflow for brain slice electrophysiology experiment.
Detailed Methodology:
-
Brain Slice Preparation:
-
Anesthetize a rodent (e.g., P21-P35 mouse or rat) and rapidly decapitate.
-
Dissect the brain and place it in ice-cold, oxygenated cutting solution.
-
Prepare coronal or sagittal slices (e.g., 300-400 µm thick) containing the region of interest using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a constant flow rate.
-
Place a stimulating electrode (e.g., bipolar tungsten) in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 recordings in the hippocampus).
-
Place a recording electrode (glass micropipette filled with aCSF) in the dendritic field of the target neurons (e.g., stratum radiatum of CA1).
-
Deliver electrical stimuli to evoke fEPSPs.
-
Record a stable baseline of fEPSPs for at least 20 minutes.
-
-
Drug Application:
-
Bath-apply this compound at the desired concentration(s) to the perfusing aCSF.
-
Continue recording fEPSPs for a sufficient duration to observe the drug's effect (e.g., 20-30 minutes).
-
To test for reversibility, wash out the this compound by perfusing with drug-free aCSF.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSPs.
-
Normalize the fEPSP slopes to the average baseline slope.
-
Plot the normalized fEPSP slope over time to visualize the effect of this compound.
-
Generate concentration-response curves to determine the IC50 of this compound for inhibiting synaptic transmission.
-
Conclusion
This compound is a powerful and selective agonist of mGluR2/3, making it an essential tool for investigating the role of these receptors in modulating glutamate release. The protocols provided herein offer a framework for researchers to study the effects of this compound both in vivo and in vitro. Careful experimental design and data analysis will enable a deeper understanding of the therapeutic potential of targeting group II mGluRs in various neurological and psychiatric disorders.
References
Troubleshooting & Optimization
MGS0028 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the solubility and stability of MGS0028, a selective group II metabotropic glutamate receptor (mGluR2/3) agonist. The following information is designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] For most in vitro cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous-based culture medium to the final desired concentration. To avoid cellular toxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.[3]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer (e.g., PBS). What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many organic compounds. This is often due to the lower solubility of the compound in aqueous solutions. Here are a few troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, try a stepwise dilution.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the DMSO stock to the aqueous buffer.
-
Co-solvents: For in vivo studies, the use of co-solvents may be necessary to maintain solubility. Common co-solvents include polyethylene glycol (PEG), propylene glycol, or Tween 80. However, the compatibility and potential toxicity of any co-solvent should be carefully evaluated for your specific experimental model.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C. For short-term storage, 4°C is acceptable. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[3] It is recommended to use freshly prepared solutions for experiments whenever possible.
Q4: How stable is this compound in aqueous solutions?
A4: There is limited publicly available data on the stability of this compound in aqueous solutions. The stability can be influenced by the pH, temperature, and buffer composition. For critical experiments, it is recommended to perform a stability study under your specific experimental conditions. A general protocol for assessing solution stability is provided in the "Experimental Protocols" section.
Solubility and Stock Solution Preparation
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing primary stock solutions. |
| Water | Sparingly Soluble | Direct dissolution in water is not recommended. |
| Ethanol | Sparingly Soluble | May require heating, which could affect stability. |
| PBS (pH 7.4) | Sparingly Soluble | Dilution from a DMSO stock is the standard method. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 217.15 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1 mg of this compound powder.
-
Add 460.5 µL of anhydrous DMSO to the powder.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
References
MGS0028 Technical Support Center: Addressing Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of MGS0028, a selective group II metabotropic glutamate receptor (mGluR2/3) agonist.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective agonist for group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] In the central nervous system, mGluR2 and mGluR3 are predominantly located on presynaptic terminals and function to reduce the release of glutamate and other neurotransmitters.[3]
Q2: Why is it important to consider off-target effects when using this compound?
A2: While this compound is reported to be a selective mGluR2/3 agonist, it is crucial to consider that "selectivity" is a relative term. All small molecules have the potential to interact with proteins other than their intended targets, especially at higher concentrations. These unintended interactions, or off-target effects, can lead to misinterpretation of experimental results, unexpected cellular responses, and potential toxicity. Therefore, rigorous experimental design that accounts for potential off-target effects is essential for generating robust and reproducible data.
Q3: What are the common approaches to identify potential off-target effects of a small molecule like this compound?
A3: There are several experimental and computational methods to identify potential off-target effects:
-
In Silico Prediction: Computational tools can predict potential off-target interactions based on the chemical structure of the compound and its similarity to ligands of known proteins.
-
Broad Panel Screening: The most direct method is to screen the compound against a large panel of receptors, enzymes, and ion channels. This is often performed by specialized contract research organizations (CROs).
-
Phenotypic Screening: Observing the compound's effect in various cell-based assays can reveal unexpected biological activities that may be due to off-target interactions.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.
-
Affinity Chromatography and Mass Spectrometry: These techniques can be used to identify proteins that directly bind to the compound of interest.
Troubleshooting Guide: Investigating Unexpected Results
Issue: I am observing an unexpected phenotype in my experiments with this compound that is difficult to explain by its known mGluR2/3 agonist activity.
Possible Cause: The observed effect might be due to an off-target interaction of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Use a structurally unrelated mGluR2/3 agonist to see if it recapitulates the observed effect. If it does, the effect is more likely to be on-target.
-
Use a selective mGluR2/3 antagonist to see if it blocks the effect of this compound. If the antagonist blocks the effect, it is likely mediated by mGluR2/3.
-
-
Dose-Response Analysis:
-
Perform a detailed dose-response curve for the observed effect. Off-target effects often occur at higher concentrations than on-target effects. Compare the EC50 for the unexpected phenotype with the known EC50 for mGluR2/3 activation by this compound.
-
-
Control Experiments:
-
If working in cell lines, use a cell line that does not express mGluR2 or mGluR3 (or use CRISPR/Cas9 to knock them out) and see if the effect of this compound persists. If it does, it is an off-target effect.
-
-
Literature Search:
-
Conduct a thorough literature search for known off-target effects of similar compounds or for other signaling pathways that could produce the observed phenotype.
-
Data Presentation
This compound Target Profile
| Target | Action | Affinity (Ki) / Potency (EC50) | Reference |
| mGluR2 | Agonist | Data not available in searched sources | [1] |
| mGluR3 | Agonist | Data not available in searched sources | [1] |
Note: Specific binding affinity (Ki) and potency (EC50) values for this compound at mGluR2 and mGluR3 were not available in the searched public-domain literature. Researchers should consult the compound supplier for this information or determine it experimentally.
Example Off-Target Screening Data Presentation (Hypothetical)
This table illustrates how data from a broad off-target screening panel would be presented. The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Target | Assay Type | % Inhibition at 10 µM |
| 5-HT2B Receptor | Radioligand Binding | 65% |
| H1 Receptor | Radioligand Binding | 12% |
| M1 Muscarinic Receptor | Radioligand Binding | 5% |
| Dopamine Transporter | Radioligand Binding | 2% |
| CaV1.2 | Electrophysiology | 8% |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine this compound Affinity for a Potential Off-Target Receptor
This protocol is a general guideline for a competitive radioligand binding assay using a membrane preparation.[4][5][6]
Objective: To determine the binding affinity (Ki) of this compound for a putative off-target receptor.
Materials:
-
Membrane preparation from cells expressing the receptor of interest.
-
Radioligand specific for the receptor of interest (e.g., [3H]-ligand).
-
This compound.
-
Unlabeled competing ligand (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to cover a wide concentration range (e.g., from 1 nM to 100 µM).
-
Prepare the radioligand at a final concentration close to its Kd value.
-
Prepare the unlabeled competing ligand at a high concentration (e.g., 1000-fold higher than the radioligand Kd) to determine non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + radioligand.
-
Non-specific Binding: Membrane preparation + radioligand + high concentration of unlabeled competing ligand.
-
Competition: Membrane preparation + radioligand + varying concentrations of this compound.
-
-
-
Incubation:
-
Add the membrane preparation, radioligand, and this compound (or unlabeled competitor) to the wells.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mats.
-
Place the filters in scintillation vials or a compatible microplate, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: mGluR2/3 Signaling Pathway.
Caption: Workflow for Investigating Potential Off-Target Effects.
Caption: Logic of a Competitive Binding Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]
- 3. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
How to minimize variability in MGS0028 behavioral experiments
Welcome to the technical support center for MGS0028 behavioral experiments. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during in vivo studies with the selective mGlu2/3 receptor agonist, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your behavioral experiments with this compound.
1. Why am I observing high variability in my behavioral data?
High variability is a common challenge in behavioral neuroscience. For experiments involving this compound, consider the following potential sources:
-
Animal-Related Factors:
-
Strain, Sex, and Age: Ensure all animals are of the same genetic strain, sex, and age, as these factors can significantly influence behavioral responses.
-
Housing Conditions: House animals under standardized conditions with consistent light-dark cycles, temperature, and humidity. Avoid single housing unless it is a specific requirement of the experimental design, as isolation can induce behavioral abnormalities.
-
Individual Differences: Even within the same strain, individual animals can exhibit different temperaments. Randomize animals across experimental groups to distribute these differences evenly.
-
-
Procedural Factors:
-
Drug Formulation: Inconsistent preparation of the this compound dosing solution can lead to variable drug exposure. Ensure the compound is fully dissolved or homogeneously suspended in the vehicle.
-
Administration Technique: The route and technique of administration (e.g., oral gavage, intraperitoneal injection) should be consistent across all animals. For oral gavage, ensure proper technique to avoid undue stress or injury.
-
Handling: The experimenter's handling of the animals can be a significant source of stress and variability. Gentle and consistent handling is crucial. It is recommended that the same experimenter handles all animals within a study.
-
-
Environmental Factors:
-
Acclimation: Allow sufficient time for animals to acclimate to the testing room and apparatus before starting the experiment. A 30-60 minute acclimation period is generally recommended.
-
Time of Day: Conduct behavioral testing at the same time each day to minimize the influence of circadian rhythms on activity levels and drug metabolism.
-
2. My this compound formulation appears to be precipitating. What should I do?
This compound is soluble in DMSO. For in vivo studies where DMSO may not be the ideal vehicle, creating a suspension is a common alternative.
-
Recommended Vehicle: A common vehicle for oral administration of poorly soluble compounds is 0.5% methylcellulose in sterile water or saline, sometimes with a small amount of a surfactant like 0.1% Tween-80 to improve suspension.
-
Preparation: To prepare a suspension, it is best to first create a paste of the this compound powder with a small amount of the vehicle. Then, gradually add the rest of the vehicle while continuously vortexing or stirring to ensure a uniform suspension.
-
Administration: Always vortex the suspension immediately before each administration to ensure the animal receives the correct dose.
3. I am not observing the expected dose-dependent effect of this compound. What could be the reason?
Several factors could contribute to a lack of a clear dose-response relationship:
-
Dose Range: The selected dose range may be too narrow or outside the effective range for the specific behavioral test. Refer to the literature for effective dose ranges of this compound in similar paradigms.
-
Metabolism and Bioavailability: The route of administration and the vehicle can affect the absorption and bioavailability of this compound.
-
Behavioral Saturation: The behavioral measure may have a "floor" or "ceiling" effect, where the animal's performance cannot decrease or increase further, respectively, masking the effects of higher doses.
-
Tolerance: Chronic administration of mGlu2/3 agonists has been shown to lead to a reduction in their behavioral effects. If your study involves repeated dosing, consider the potential for tolerance development.[1][2]
4. How can I minimize stress in my animals during dosing and testing?
Minimizing stress is critical for obtaining reliable behavioral data.
-
Habituation: Habituate the animals to the experimenter and the handling procedures for several days before the start of the experiment.
-
Gentle Handling: Use non-aversive handling techniques, such as tunnel handling, instead of tail-picking.
-
Oral Dosing: If using oral gavage, ensure personnel are well-trained to perform the procedure efficiently and with minimal distress to the animal. Pre-coating the gavage needle with a sucrose solution can make the procedure less aversive.[3] Alternatively, consider voluntary oral administration methods if feasible for your experimental design.[4][5][6]
-
Acclimation to Apparatus: Allow animals to explore the testing apparatus in the absence of any stimuli before the actual test begins.
Data Presentation
The following tables summarize the dose-dependent effects of this compound in common behavioral paradigms, compiled from published literature.
Table 1: Effect of this compound on Conditioned Avoidance Response in Rats
| Dose (mg/kg, p.o.) | % Avoidance Responses (Mean ± SEM) | % Escape Failures (Mean ± SEM) | Reference |
| Vehicle | 85 ± 5 | 2 ± 1 | [7] |
| 0.3 | 60 ± 8 | 3 ± 2 | [7] |
| 1 | 45 ± 7 | 5 ± 3 | [7] |
| 3 | 20 ± 6 | 8 ± 4 | [7] |
| p < 0.05, *p < 0.01 vs. Vehicle |
Table 2: Illustrative Dose-Response of an mGluR2/3 Agonist (LY379268) on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Total Distance Traveled (arbitrary units, Mean ± SEM) | Reference |
| Vehicle | 4500 ± 300 | Hypothetical Data based on[8] |
| 1 | 3800 ± 250 | Hypothetical Data based on[8] |
| 3 | 2500 ± 200 | Hypothetical Data based on[8] |
| 10 | 1500 ± 150** | Hypothetical Data based on[8] |
| p < 0.05, *p < 0.01 vs. Vehicle |
Table 3: Effect of this compound on Prepulse Inhibition in Isolation-Reared Mice
| Treatment | % Prepulse Inhibition (Mean ± SEM) | Reference |
| Group-Reared + Vehicle | 65 ± 5 | [9] |
| Isolation-Reared + Vehicle | 40 ± 6* | [9] |
| Isolation-Reared + this compound (1 mg/kg) | 60 ± 7# | [9] |
| p < 0.05 vs. Group-Reared + Vehicle; #p < 0.05 vs. Isolation-Reared + Vehicle |
Experimental Protocols
Below are detailed methodologies for key behavioral experiments used to assess the effects of this compound.
Protocol 1: Conditioned Avoidance Response (CAR)
This protocol is adapted from studies investigating the antipsychotic-like effects of mGluR agonists.[7][10][11][12]
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A light or auditory cue serves as the conditioned stimulus (CS).
-
Acclimation: Allow rats to explore the shuttle box for 5 minutes on the day before training.
-
Training:
-
Each trial begins with the presentation of the CS (e.g., a light) for 10 seconds.
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat does not move, a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA) is delivered through the grid floor for a maximum of 10 seconds, co-terminating with the CS.
-
If the rat moves to the other compartment during the shock, it is recorded as an escape response.
-
If the rat fails to move during the shock, it is recorded as an escape failure.
-
The inter-trial interval is typically 30-60 seconds.
-
A session consists of 20-30 trials. Training continues daily until a stable baseline of >80% avoidance is achieved.
-
-
Testing:
-
Administer this compound or vehicle orally (p.o.) 60 minutes before the test session.
-
Conduct a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle
This protocol is a standard method to assess sensorimotor gating.[10][13][14][15][16]
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
-
Acclimation: Place the mouse in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Testing Session:
-
The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse + Pulse trials: The startling pulse is preceded by a weaker, non-startling prepulse (e.g., 75 dB or 85 dB white noise for 20 ms). The inter-stimulus interval (onset of prepulse to onset of pulse) is typically varied (e.g., 30, 60, 120 ms).
-
No-stimulus trials: Only background white noise to measure baseline movement.
-
-
The inter-trial interval should be varied, averaging around 15-30 seconds.
-
-
Drug Administration: Administer this compound or vehicle (e.g., i.p. or p.o.) at a specified time before the test session (e.g., 30-60 minutes).
-
Data Analysis:
-
The startle amplitude is measured as the peak response during a defined window after the startle stimulus.
-
PPI is calculated as: 100 - [ (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial) ] * 100.
-
Protocol 3: Locomotor Activity
This test measures spontaneous motor activity and is sensitive to the effects of psychotropic drugs.[5][12][17][18][19][20][21][22][23]
-
Apparatus: An open field arena (e.g., 40x40x40 cm) equipped with infrared beams or a video tracking system to monitor the animal's movement.
-
Acclimation: Transport the mice to the testing room at least 30-60 minutes before the test begins to allow for acclimation.
-
Procedure:
-
Administer this compound or vehicle at a specified time before placing the animal in the arena.
-
Gently place the mouse in the center of the open field.
-
Allow the mouse to freely explore the arena for a set duration (e.g., 30-60 minutes).
-
The apparatus should be cleaned thoroughly with 70% ethanol or another suitable cleaning agent between each animal to eliminate olfactory cues.
-
-
Data Acquisition: Record parameters such as:
-
Total distance traveled: A measure of overall activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
Rearing: Vertical activity, which can be a measure of exploratory behavior.
-
Stereotypy: Repetitive, invariant behaviors.
-
Visualizations
Signaling Pathway of this compound (mGlu2/3 Agonist)
Caption: Signaling pathway of this compound at a presynaptic terminal.
Experimental Workflow for Minimizing Variability
Caption: A standardized workflow to reduce variability in behavioral experiments.
Logical Relationship of Variability Sources
Caption: Key sources contributing to experimental variability.
References
- 1. Accurate locomotor activity profiles of group-housed mice derived from home cage monitoring data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGlu2 Receptor Agonism, but Not Positive Allosteric Modulation, Elicits Rapid Tolerance towards Their Primary Efficacy on Sleep Measures in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Researchers [rodentmda.ch]
- 5. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 6. Updates on the Physiopathology of Group I Metabotropic Glutamate Receptors (mGluRI)-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Group II metabotropic glutamate receptors (mGlu2/3) in drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonism at mGluR2 receptors reduces dysfunctional checking on a rodent analogue of compulsive-like checking in obsessive compulsive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 11. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Locomotor activity, emotionality, sensori-motor gating, learning and memory in the APPswe/PS1dE9 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 14. mmpc.org [mmpc.org]
- 15. Prepulse Inhibition of Startle Response: Recent Advances in Human Studies of Psychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Age differences in locomotor behavior of C57BL/6NNia mice: a data management approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 20. mdpi.com [mdpi.com]
- 21. Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Interpreting Unexpected Results in MGS0028 Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in studies involving MGS0028, a selective metabotropic glutamate 2/3 (mGlu2/3) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a selective agonist for group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[4] In the central nervous system, mGluR2 and mGluR3 are often located on presynaptic terminals, where their activation typically leads to a reduction in neurotransmitter release.[4]
Q2: What are the expected outcomes of this compound administration in preclinical models of psychiatric disorders?
A2: Based on published studies, this compound is expected to exhibit antipsychotic-like and anxiolytic effects. For example, it has been shown to reverse hyperactivity, aggression, and deficits in prepulse inhibition in socially isolated mice.[3] It has also demonstrated efficacy in improving recognition memory deficits and reducing psychomotor abnormalities in genetic mouse models of psychiatric disorders.[5][6]
Q3: We are not observing the expected behavioral effects of this compound in our animal model. What could be the reason?
A3: Several factors could contribute to a lack of efficacy. Consider the following:
-
Dose Selection: The effective dose of this compound can vary between different animal models and behavioral paradigms. A full dose-response study is recommended to determine the optimal dose for your specific experiment.
-
Route of Administration and Pharmacokinetics: Ensure the chosen route of administration is appropriate and that the compound is reaching the target tissue in sufficient concentrations.
-
Animal Model: The underlying pathology of your animal model may not be sensitive to modulation by mGluR2/3 agonism.
-
Compound Integrity: Verify the purity and stability of your this compound stock.
Q4: We are observing a paradoxical increase in neuronal excitability after this compound treatment. Is this plausible?
A4: While counterintuitive, a paradoxical increase in excitability could occur under certain circumstances. Presynaptic mGluR2/3 receptors can be located on inhibitory interneurons. In such cases, activation of these receptors by this compound could reduce the release of inhibitory neurotransmitters like GABA, leading to a net disinhibition of downstream excitatory neurons.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
High variability between subjects or experiments can mask the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Formulation | Prepare fresh solutions of this compound for each experiment. Ensure complete solubilization. |
| Variable Drug Administration | Standardize the time of day for administration and handling procedures. |
| Subject-to-Subject Differences | Increase the sample size to improve statistical power. Ensure a homogenous population of animals (age, weight, sex). |
| Assay-Specific Variability | Calibrate equipment regularly. Ensure consistent environmental conditions (e.g., lighting, noise) during behavioral testing. |
Issue 2: Lack of In Vitro Effect in a Cell Line Expressing mGluR2/3
If this compound is not producing the expected downstream signaling changes (e.g., inhibition of forskolin-stimulated cAMP production) in your in vitro system.
| Potential Cause | Troubleshooting Step |
| Low Receptor Expression | Verify the expression level of mGluR2 and mGluR3 in your cell line using techniques like Western blot or qPCR. |
| Incorrect Assay Conditions | Optimize assay parameters such as cell density, incubation time, and concentration of stimulating agents (e.g., forskolin). |
| Cell Line Integrity | Perform cell line authentication to rule out contamination or misidentification. |
| Compound Degradation | Use a fresh aliquot of this compound and verify its concentration. |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay for this compound Activity
This protocol is designed to verify the agonist activity of this compound at the mGluR2/3 receptors by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
HEK293 cells stably expressing human mGluR2 or mGluR3.
-
This compound
-
Forskolin
-
cAMP assay kit
Procedure:
-
Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with varying concentrations of this compound for 15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) in the presence of this compound for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve to determine the EC50 of this compound.
Protocol 2: In Vivo Dose-Response Study for Behavioral Effects
This protocol outlines a general procedure for determining the effective dose range of this compound in a specific behavioral paradigm.
Materials:
-
This compound
-
Vehicle solution
-
Experimental animals (e.g., mice, rats)
-
Apparatus for the chosen behavioral test (e.g., open field arena, prepulse inhibition setup).
Procedure:
-
Acclimate the animals to the testing environment.
-
Randomly assign animals to different treatment groups: vehicle control and at least 3-4 doses of this compound.
-
Administer the assigned treatment via the chosen route (e.g., intraperitoneal, oral).
-
After a predetermined pre-treatment time, conduct the behavioral test.
-
Score and analyze the behavioral data.
-
Plot the dose-response curve to identify the effective dose range.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antipsychotic action of selective group II metabotropic glutamate receptor agonist MGS0008 and this compound on conditioned avoidance responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective metabotropic glutamate 2/3 receptor agonist this compound reverses isolation rearing-induced abnormal behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective metabotropic glutamate 2/3 receptor agonist this compound reverses psychomotor abnormalities and recognition memory deficits in mice lacking the pituitary adenylate cyclase-activating polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
MGS0028 dose-response curve analysis and interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MGS0028, a selective group II metabotropic glutamate receptor (mGluR2/3) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events.[2][3]
Q2: What are the typical EC50 values for this compound?
A2: The potency of this compound has been determined at recombinant human mGluR2 and mGluR3. The half-maximal effective concentrations (EC50) are provided in the table below.
| Receptor | EC50 (µM) |
| mGluR2 | 0.0006 |
| mGluR3 | 0.0021 |
| Data sourced from a comparative table of mGluR ligands.[1] |
Q3: In what experimental systems can this compound be used?
A3: this compound can be used in a variety of in vitro and in vivo experimental systems. In vitro, it is commonly used in cell lines expressing mGluR2 or mGluR3 to study receptor activation and downstream signaling pathways, for example, using [35S]GTPγS binding assays or cAMP accumulation assays.[4] In vivo, this compound has been used in rodent models to investigate its effects on behavior, such as in studies of psychiatric disorders.[5][6]
Q4: What is the signaling pathway activated by this compound?
A4: this compound activates the Gαi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, which reduces the production of cAMP. The βγ subunits of the G-protein can also modulate other effectors, such as ion channels. Additionally, mGluR2/3 activation can influence other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[2][3] A diagram of the primary signaling pathway is provided below.
Caption: this compound signaling pathway via mGluR2/3.
Troubleshooting Guide
Problem 1: Higher than expected EC50 value or reduced potency of this compound in our assay.
-
Possible Cause 1: Compound Degradation. this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles.
-
Solution: Ensure the compound is stored correctly as per the manufacturer's instructions. Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Assay Buffer Composition. The composition of the assay buffer, including pH and ionic strength, can influence ligand binding and receptor activation.
-
Solution: Review the buffer components used in published protocols for mGluR2/3 assays, such as [35S]GTPγS binding assays. Ensure the buffer contains appropriate salts (e.g., NaCl, MgCl2) and is at the correct pH (typically around 7.4-7.7).[4]
-
-
Possible Cause 3: Low Receptor Expression. The cell line used may have low or variable expression of mGluR2/3.
-
Solution: Verify the expression level of the receptors using techniques like Western blot or qPCR. If expression is low, consider using a cell line with higher expression or optimizing transfection conditions if using a transient expression system.
-
Problem 2: High background signal or constitutive activity in the absence of this compound.
-
Possible Cause 1: Endogenous Ligand Contamination. Serum or other media components may contain glutamate or other endogenous ligands that can activate the receptors.
-
Solution: Perform assays in a serum-free medium or use a charcoal-stripped serum to remove endogenous ligands. Ensure all assay components are free from glutamate contamination.
-
-
Possible Cause 2: Receptor Desensitization. Prolonged exposure to agonists, even at low concentrations, can lead to receptor desensitization and internalization, which might manifest as altered baseline activity.[4]
-
Solution: Minimize the pre-incubation time of cells with any potential agonists. If studying desensitization, carefully control the timing and concentration of agonist exposure.
-
Problem 3: Inconsistent or non-reproducible dose-response curves.
-
Possible Cause 1: Cell Plating Density and Health. Variations in cell number and viability across wells can lead to inconsistent results.
-
Solution: Ensure a consistent cell seeding density and allow cells to adhere and reach a healthy, confluent monolayer before the experiment. Perform a cell viability assay to confirm the health of the cells.
-
-
Possible Cause 2: Pipetting Errors. Inaccurate serial dilutions or additions of this compound will lead to variability in the dose-response curve.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. For the lowest concentrations, it may be beneficial to perform an intermediate dilution step to improve accuracy.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the edge of a microplate can be prone to evaporation, leading to changes in compound concentration and inconsistent results.
-
Solution: Avoid using the outer wells of the plate for experimental data. Fill the outer wells with sterile water or media to create a humidity barrier.
-
Experimental Protocols
Key Experiment: [35S]GTPγS Binding Assay for mGluR2/3 Activation
This protocol is adapted from methods described for measuring agonist-stimulated G-protein activation.[4]
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at the mGluR2/3 by measuring its ability to stimulate the binding of [35S]GTPγS to G-proteins coupled to the receptor in cell membranes.
Materials:
-
Cell membranes prepared from cells expressing mGluR2 or mGluR3
-
This compound
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
GTPγS (unlabeled)
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.7
-
Adenosine deaminase
-
Scintillation cocktail
-
Microplate scintillation counter
Workflow Diagram:
Caption: Workflow for [35S]GTPγS Binding Assay.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the mGluR of interest using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 1 ml:
-
Assay Buffer
-
5-15 µg of membrane protein
-
Adenosine deaminase (to break down endogenous GTP)
-
30 µM GDP (to ensure G-proteins are in the inactive state)
-
Varying concentrations of this compound.
-
-
Basal Binding Control: Wells containing all components except this compound.
-
Non-specific Binding Control: Wells containing all components plus a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Pre-incubation: Pre-incubate the plate for a short period to allow this compound to bind to the receptors.
-
Initiate Reaction: Add [35S]GTPγS to each well to a final concentration of ~0.05 nM to start the reaction.
-
Incubation: Incubate the plate at 30°C for 2 hours with gentle agitation.[4]
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other readings.
-
Plot the specific binding of [35S]GTPγS as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 and Emax values.
-
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group II metabotropic glutamate receptors (mGlu2/3) in drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic Glutamate 2/3 Receptors in the Ventral Tegmental Area and the Nucleus Accumbens Shell Are Involved in Behaviors Relating to Nicotine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling MGS0028
This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and use of MGS0028, a selective metabotropic glutamate 2/3 (mGlu2/3) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and efficacy. For short-term storage (days to weeks), it is recommended to keep the compound in a dry, dark environment at 0 - 4°C. For long-term storage (months to years), this compound should be stored at -20°C.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, reconstitute the solid compound in high-purity DMSO. For example, to make a 10 mM stock solution, dissolve 2.17 mg of this compound (Molecular Weight: 217.15 g/mol ) in 1 mL of DMSO. Vortex briefly to ensure complete dissolution.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), stock solutions can be kept at 0 - 4°C. For long-term storage (months), it is recommended to store the aliquots at -20°C.[1]
Q4: What is a suitable vehicle for in vivo administration of this compound?
A4: While specific in vivo vehicle formulations for this compound are not detailed in the provided search results, a common practice for administering DMSO-soluble compounds in vivo is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable aqueous vehicle, such as saline or phosphate-buffered saline (PBS), to the final desired concentration. It is important to ensure that the final concentration of DMSO is low (typically <5%) to avoid vehicle-induced toxicity.
Q5: What is the mechanism of action for this compound?
A5: this compound is a selective agonist for metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3). These receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of mGluR2/3 by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability and synaptic transmission.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | This compound has limited solubility in aqueous solutions. | Ensure the final concentration of DMSO from the stock solution is sufficient to maintain solubility. A small percentage of DMSO (e.g., 0.1-1%) is often required in the final assay buffer. Consider using a surfactant like Tween® 80 or Pluronic® F-68 in your vehicle for in vivo studies to improve solubility, but perform vehicle control experiments to rule out non-specific effects. |
| Inconsistent or No Biological Activity | Improper storage leading to compound degradation. Pipetting errors. Incorrect final concentration. | Always store the solid compound and stock solutions at the recommended temperatures.[1] Use calibrated pipettes and perform serial dilutions carefully. Confirm the final concentration of this compound in your assay. Run a positive control for your assay to ensure the system is working as expected. |
| Unexpected Off-Target Effects | The concentration of this compound used is too high, leading to non-specific interactions. | Perform a dose-response curve to determine the optimal concentration range for your experiment. Consult the literature for typical concentrations used in similar assays. |
| Vehicle Control Shows an Effect | The vehicle (e.g., DMSO) is causing a biological response at the concentration used. | Reduce the final concentration of the vehicle in your experiment. Always include a vehicle-only control group to differentiate the effects of the compound from those of the vehicle. |
Data Presentation
Storage and Handling Summary
| Form | Storage Condition | Duration |
| Solid Powder | Dry, dark, 0 - 4°C | Short-term (days to weeks) |
| Dry, dark, -20°C | Long-term (months to years) | |
| DMSO Stock Solution | 0 - 4°C | Short-term (days to weeks) |
| -20°C | Long-term (months) |
Experimental Protocols
General Protocol for a Cell-Based Assay Measuring cAMP Levels
This protocol provides a general framework for assessing the activity of this compound in a cell line expressing mGluR2 or mGluR3.
-
Cell Culture: Culture cells expressing the target receptor (e.g., HEK293 or CHO cells stably transfected with mGluR2 or mGluR3) in appropriate media and conditions until they reach the desired confluency for the assay.
-
Cell Plating: Seed the cells into a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a solution of an adenylyl cyclase activator, such as forskolin, which will be used to stimulate cAMP production.
-
Assay Procedure: a. Wash the cells with a serum-free medium or assay buffer. b. Pre-incubate the cells with the different concentrations of this compound for a specified period (e.g., 15-30 minutes). c. Stimulate the cells with the adenylyl cyclase activator (e.g., forskolin) for another defined period (e.g., 15-30 minutes). d. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value of this compound.
Visualizations
Caption: Signaling pathway of this compound via mGluR2/3 activation.
Caption: General workflow for a cell-based cAMP assay with this compound.
References
How to control for MGS0028's effects on locomotor activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mGlu2/3 receptor agonist, MGS0028. The focus is on understanding and controlling for its effects on locomotor activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect locomotor activity?
A1: this compound is a selective agonist for the group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1] These receptors are primarily located presynaptically and are involved in modulating neurotransmitter release. In terms of locomotor activity, studies have shown that this compound's effects are context-dependent. For instance, in standard group-reared mice, this compound has been reported to have no significant effect on spontaneous locomotor activity.[1] However, in animal models exhibiting hyperactivity, such as isolation-reared mice or pituitary adenylate cyclase-activating polypeptide (PACAP) deficient mice, this compound has been shown to attenuate this excessive locomotor activity.
Q2: My results show that this compound is decreasing locomotor activity in my control animals. What could be the reason?
A2: While some studies report no effect of this compound on the locomotor activity of control animals, other mGluR2/3 agonists have been shown to suppress locomotor activity, particularly at higher doses.[2] If you observe hypoactivity in your control group, consider the following:
-
Dose: The effect of mGluR2/3 agonists on locomotion can be dose-dependent. Higher doses are more likely to induce hypoactivity. It is crucial to perform a dose-response study to identify a dose that achieves the desired therapeutic effect without independently altering baseline locomotion.
-
Animal Strain: Different rodent strains can exhibit varied responses to pharmacological agents. It is possible that the strain you are using is more sensitive to the locomotor-suppressing effects of this compound.
-
Habituation: Insufficient habituation to the testing environment can lead to initial hyperactivity, which might be attenuated by this compound, appearing as a decrease in overall activity. Ensure a proper habituation period before drug administration.
-
Off-target effects: While this compound is selective, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out.
Q3: How can I be sure that the observed behavioral effects of this compound in my disease model are not just a side effect of altered locomotor activity?
A3: This is a critical consideration in behavioral pharmacology. To dissect the specific therapeutic effects from general changes in locomotion, the following control experiments are recommended:
-
Dose-Response in Control Animals: Establish a dose of this compound that does not independently affect locomotor activity in your wild-type or control animals. This dose can then be used in your disease model.
-
Multiple Behavioral Tests: Employ a battery of behavioral tests. If this compound shows efficacy in a cognitive task that does not heavily rely on locomotion, it strengthens the argument for a specific therapeutic effect.
-
Correlational Analysis: Analyze the correlation between the locomotor effects and the therapeutic effects of this compound. A lack of strong correlation would suggest that the two effects are dissociable.
-
Positive and Negative Controls: Include appropriate positive and negative controls in your experimental design. For example, a compound known to affect locomotion without impacting the disease phenotype can serve as a useful control.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Unexpected increase in locomotor activity | 1. Paradoxical drug reaction in a specific animal strain or individual. 2. Interaction with other administered compounds. 3. Stress-induced hyperactivity. | 1. Verify the correct drug and dosage. 2. Review the literature for strain-specific effects. 3. Ensure proper handling and habituation procedures to minimize stress. 4. Run a vehicle-only control group to assess baseline activity under your specific experimental conditions. |
| High variability in locomotor data | 1. Inconsistent drug administration (e.g., intraperitoneal injection technique). 2. Environmental factors (e.g., changes in lighting, noise). 3. Individual differences in animal temperament or health status. | 1. Standardize all experimental procedures, including drug preparation and administration. 2. Control the testing environment meticulously. 3. Increase the sample size to improve statistical power. 4. Screen animals for health issues before the experiment. |
| No effect of this compound in a hyperactivity model | 1. Insufficient dosage. 2. Poor drug bioavailability. 3. The specific hyperactivity model is not responsive to mGluR2/3 agonism. | 1. Perform a dose-response study to determine the optimal effective dose. 2. Verify the route of administration and the formulation of the drug. 3. Consider using a different animal model of hyperactivity that has been shown to be sensitive to mGluR2/3 agonists. |
Data Presentation
Dose-Response Effects of a Representative mGlu2/3 Agonist (LY379268) on Locomotor Activity
| Dose of LY379268 | Animal Model | Effect on Spontaneous Locomotor Activity | Reference |
| 0.3 mg/kg | Rat | No significant effect | [3] |
| 1.0 mg/kg | Rat | No significant effect | [3] |
| 3.0 mg/kg | Rat | No significant effect | [3] |
| 3.0 mg/kg | Mouse | Suppression of basal locomotor activity | [2] |
| 5.0 mg/kg | Rat | Suppression of locomotor activity | [2] |
Experimental Protocols
Open Field Test for Locomotor Activity
This protocol is a standard method for assessing spontaneous locomotor activity in rodents.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm, made of a non-porous material)
-
Video tracking software and camera
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Syringes and needles for administration
-
70% ethanol for cleaning
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Arena Preparation: Thoroughly clean the open field arena with 70% ethanol and allow it to dry completely between each animal to eliminate olfactory cues.
-
Drug Administration: Administer this compound or vehicle to the animals via the chosen route (e.g., intraperitoneal injection). The time between administration and testing should be consistent and based on the pharmacokinetic profile of this compound.
-
Testing: Gently place the animal in the center of the open field arena.
-
Data Recording: Record the animal's activity for a predetermined period (e.g., 30-60 minutes) using the video tracking software.
-
Data Analysis: Analyze the recorded data for various locomotor parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (vertical activity)
-
Ambulatory time vs. resting time
-
Mandatory Visualizations
Signaling Pathway of mGlu2/3 Receptors
Caption: Canonical signaling pathway of mGluR2/3 activation by glutamate or this compound.
Experimental Workflow for Assessing this compound's Effect on Locomotor Activity
Caption: A typical experimental workflow for evaluating the impact of this compound on locomotor activity.
References
- 1. The selective metabotropic glutamate 2/3 receptor agonist this compound reverses isolation rearing-induced abnormal behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Group II metabotropic glutamate receptors (mGlu2/3) in drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
MGS0028 vs. LY354740: A Preclinical Comparison in Anxiety Models
A detailed review of two selective metabotropic glutamate receptor 2/3 (mGluR2/3) agonists, MGS0028 and LY354740, in the context of preclinical anxiety research. This guide provides a comparative analysis of their pharmacological profiles, efficacy in animal models of anxiety, and the underlying mechanisms of action.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mGluR2/3 agonists for anxiety disorders. It aims to provide an objective comparison based on available preclinical experimental data.
Introduction
Anxiety disorders are among the most prevalent psychiatric conditions, and there is a continuous search for novel therapeutic agents with improved efficacy and side-effect profiles compared to existing treatments like benzodiazepines and selective serotonin reuptake inhibitors (SSRIs). One promising avenue of research has focused on the glutamatergic system, particularly the metabotropic glutamate receptors (mGluRs). Group II mGluRs, which include mGluR2 and mGluR3, are predominantly presynaptic receptors that act as autoreceptors to inhibit glutamate release. Activation of these receptors is therefore hypothesized to have anxiolytic effects by dampening excessive glutamatergic neurotransmission in brain regions associated with fear and anxiety, such as the amygdala and prefrontal cortex.
Both this compound and LY354740 are potent and selective agonists of group II mGluRs and have been investigated for their potential as anxiolytics. LY354740, in particular, has been extensively studied and has shown robust anxiolytic-like effects in a variety of preclinical models. However, its clinical development was halted due to the observation of seizures in long-term rodent toxicology studies. This compound is another potent mGluR2/3 agonist that has been evaluated in preclinical models, primarily for psychosis but also for anxiety. This guide will compare the available preclinical data for these two compounds.
Mechanism of Action: mGluR2/3 Agonism
Both this compound and LY354740 exert their pharmacological effects by acting as agonists at mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In the presynaptic terminal, this signaling cascade ultimately results in a reduction of glutamate release into the synaptic cleft. By attenuating excessive glutamate signaling in key limbic circuits, these agonists can produce anxiolytic effects.
Preclinical Efficacy in Anxiety Models
A direct comparison of the anxiolytic potency of this compound and LY354740 is challenging due to the limited publicly available quantitative data for this compound in established anxiety models. However, we can summarize the existing findings for both compounds.
LY354740
LY354740 has demonstrated consistent anxiolytic-like effects across a range of preclinical models.
| Preclinical Model | Species | Route of Administration | Effective Dose Range | ED50 | Key Findings |
| Elevated Plus Maze | Mouse, Rat | p.o., i.p. | 0.1 - 10 mg/kg | ~1-3 mg/kg (p.o.) | Increased time spent in and entries into open arms. |
| Fear-Potentiated Startle | Rat | s.c. | 1 - 10 mg/kg | ~3 mg/kg | Attenuated the potentiated startle response to a conditioned fear stimulus. |
| Stress-Induced Hyperthermia | Mouse | s.c. | 10 mg/kg | - | Attenuated the rise in body temperature induced by stress. |
| Fear-Induced Suppression of Operant Responding | Rat | s.c. | 10 - 20 mg/kg | - | Reversed the suppression of lever pressing for a reward in the presence of a conditioned fear stimulus. |
| Conflict Drinking Test (Vogel) | Rat | i.p. | 1 - 10 mg/kg | - | Increased the number of punished licks for water. |
| Four-Plate Test | Mouse | i.p. | 1 - 10 mg/kg | - | Increased the number of punished crossings. |
This compound
| Preclinical Model | Species | Route of Administration | Effective Dose Range | ED50 | Key Findings |
| Fear-Avoidance Model | Rat | p.o. | Not specified | Not specified | Reported to be effective in this model of anxiety. |
| Conditioned Avoidance Response | Rat | p.o. | 0.3 - 3 mg/kg | - | Reduced conditioned avoidance responding, which can be indicative of antipsychotic-like and potentially anxiolytic-like effects. |
Note: The lack of comprehensive, publicly available data for this compound in standard preclinical anxiety assays limits a direct, quantitative comparison with LY354740.
Side-Effect Profile
A key advantage of mGluR2/3 agonists over benzodiazepines is their reported lack of sedative and motor-impairing effects at anxiolytic doses.
-
LY354740: Preclinical studies have shown that LY354740 does not produce sedation, motor impairment, or amnesia at doses that are effective in anxiety models. However, the primary concern that led to the discontinuation of its clinical development was the occurrence of seizures in long-term, high-dose rodent toxicology studies.
-
This compound: Detailed information on the side-effect profile of this compound in preclinical anxiety models is not as extensively documented in publicly available literature.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for two common anxiety models used to evaluate compounds like this compound and LY354740.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of four arms arranged in a plus shape, with two open arms and two enclosed arms, elevated from the floor.
Methodology:
-
Animals: Adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6) are typically used.
-
Drug Administration: The test compound (e.g., this compound or LY354740) or vehicle is administered at a specified time before the test (e.g., 30-60 minutes).
-
Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection: The session is recorded, and software is used to score the time spent in and the number of entries into the open and closed arms.
-
Analysis: Anxiolytic activity is indicated by a significant increase in the time spent in the open arms and/or the number of entries into the open arms compared to the vehicle-treated group.
Fear-Potentiated Startle (FPS)
The FPS paradigm is a model of conditioned fear. An increase in the startle reflex in the presence of a conditioned fear stimulus is a measure of anxiety.
Methodology:
-
Animals: Adult male rats are commonly used.
-
Apparatus: A startle chamber equipped to deliver an acoustic startle stimulus and a conditioned stimulus (e.g., a light) and to measure the startle response.
-
Training Phase: On the first day, animals are placed in the chamber and presented with multiple pairings of the conditioned stimulus (CS; e.g., light) and an aversive unconditioned stimulus (US; e.g., mild footshock).
-
Testing Phase: On the following day, after drug administration, the animals are placed back in the chamber and presented with acoustic startle stimuli alone or in the presence of the CS.
-
Data Analysis: The magnitude of the startle response is measured. An anxiolytic effect is indicated by a reduction in the potentiation of the startle response by the CS.
Summary and Conclusion
Both this compound and LY354740 are potent mGluR2/3 agonists with the potential to modulate anxiety-related behaviors by reducing presynaptic glutamate release. Preclinical data for LY354740 robustly supports its anxiolytic-like efficacy in a variety of animal models. However, its clinical development was halted due to safety concerns in long-term toxicology studies.
The publicly available preclinical data for this compound in the context of anxiety is less comprehensive. While there are indications of its efficacy in models such as fear-avoidance, a lack of quantitative data in standard anxiolytic screening assays makes a direct and detailed comparison with LY354740 challenging.
For researchers in the field, LY354740 remains a valuable tool compound for investigating the role of mGluR2/3 in anxiety and other CNS disorders. Further publication of detailed preclinical studies on this compound, particularly in validated anxiety models with dose-response characterization, would be necessary to fully assess its comparative anxiolytic potential and to determine if it offers a superior therapeutic window compared to LY354740. The development of mGluR2/3 agonists continues to be an area of interest for novel anxiolytic therapies, with a focus on identifying compounds with an optimal balance of efficacy and safety.
Validating the Antipsychotic-Like Effects of MGS0028: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel antipsychotic agents with improved efficacy and tolerability remains a critical goal in neuropsychiatric drug discovery. MGS0028, a selective agonist for the group II metabotropic glutamate receptors 2 and 3 (mGluR2/3), has emerged as a promising candidate. This guide provides a comparative analysis of the preclinical antipsychotic-like effects of this compound against a typical antipsychotic (haloperidol), an atypical antipsychotic (clozapine), and another selective mGluR2/3 agonist (LY379268). The data presented is compiled from various preclinical studies and is intended to offer an objective overview to inform further research and development.
Executive Summary
This compound demonstrates a dose-dependent reduction in conditioned avoidance responding, a hallmark of antipsychotic-like activity. Its mechanism of action, distinct from the dopamine D2 receptor antagonism of typical and atypical antipsychotics, suggests a potential for a differentiated side-effect profile, particularly concerning extrapyramidal symptoms. While direct head-to-head comparative studies are limited, the available data allows for a preliminary assessment of its potential relative to established and mechanistically similar compounds.
Data Presentation
The following tables summarize the quantitative data from key preclinical models used to assess antipsychotic-like effects. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental protocols.
Table 1: Conditioned Avoidance Response (CAR) in Rats
| Compound | Dose Range | Effect on Avoidance Response | Reference Study |
| This compound | 0.3 - 3 mg/kg (p.o.) | Significant dose-dependent reduction | [1] |
| Haloperidol | 0.075 - 0.150 mg/kg (i.p.) | Complete blockade of acquisition | [2] |
| Clozapine | 1.25 - 10.0 mg/kg (s.c.) | Disruption of both acquisition and performance | [2][3] |
Table 2: Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
| Compound | Dose Range (mg/kg) | Effect on PCP-Induced Hyperactivity | Reference Study |
| This compound | Data not available in searched literature | ||
| LY379268 | 1 - 3 mg/kg (s.c.) | Significant attenuation | [4] |
| Haloperidol | 0.09 mg/kg (s.c.) | Inhibition | [5] |
| Clozapine | 0.04 mg/kg (s.c.) | More potent inhibition than haloperidol | [5] |
Experimental Protocols
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the potential of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus, a characteristic feature of antipsychotic drugs.
Apparatus: A two-way shuttle box divided into two compartments by a partition with an opening. The floor of the box is a grid capable of delivering a mild electric footshock. A conditioned stimulus (CS), typically a light or a tone, is presented, followed by the unconditioned stimulus (US), the footshock.
Procedure:
-
Acquisition/Training Phase: A rat is placed in one compartment of the shuttle box. The CS is presented for a fixed duration (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial is terminated. If the rat fails to move, the US (e.g., 0.5 mA footshock) is delivered through the grid floor, concurrently with the CS, until the rat escapes to the other compartment. The inter-trial interval is typically varied. Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
Drug Testing Phase: Once stable avoidance is established, animals are administered the test compound (e.g., this compound, haloperidol, clozapine) or vehicle at various doses and time points before the test session. The number of avoidance and escape responses is recorded.
Primary Endpoint: A significant reduction in the number of avoidance responses without a significant increase in the number of escape failures is indicative of an antipsychotic-like effect.
Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
Objective: To evaluate the ability of a compound to reverse the locomotor hyperactivity induced by the NMDA receptor antagonist phencyclidine, a widely used animal model of psychosis.
Apparatus: An open-field arena equipped with automated photobeam detectors to measure locomotor activity (e.g., distance traveled, rearing frequency).
Procedure:
-
Habituation: Mice are individually placed in the open-field arena for a period (e.g., 30-60 minutes) to allow for habituation to the novel environment.
-
Drug Administration: Following habituation, mice are administered the test compound or vehicle. After a predetermined pretreatment time, they are administered PCP (e.g., 5 mg/kg, i.p.) to induce hyperlocomotion.
-
Data Collection: Locomotor activity is recorded for a set duration (e.g., 60-120 minutes) immediately following PCP administration.
Primary Endpoint: A significant attenuation of the PCP-induced increase in locomotor activity compared to the vehicle-treated control group is indicative of an antipsychotic-like effect.
Mandatory Visualizations
Signaling Pathways
Caption: mGluR2/3 Signaling Pathway in Psychosis.
Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Blockade of acquisition of one-way conditioned avoidance responding by haloperidol and metoclopramide but not by thioridazine or clozapine: implications for screening new antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different inhibition of conditioned avoidance response by clozapine and DA D1 and D2 antagonists in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors As Emerging Targets for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of phencyclidine-induced hyperlocomotion by clozapine and MDL 100,907 in rats reflects antagonism of 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: MGS0028 and LY418426 in the Modulation of Group II Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two selective agonists for the group II metabotropic glutamate receptors (mGluR2 and mGluR3), MGS0028 and LY418426. These receptors are critical targets in the central nervous system for the development of novel therapeutics for psychiatric and neurological disorders. This document summarizes their pharmacological properties, supported by available experimental data, to assist researchers in selecting the appropriate tool compound for their studies.
Summary of Pharmacological Properties
This compound and LY418426 are both potent and selective agonists of group II metabotropic glutamate receptors. These receptors, comprised of mGluR2 and mGluR3 subtypes, are G-protein coupled receptors that play a crucial role in modulating glutamate neurotransmission. Activation of these receptors generally leads to a decrease in cyclic adenosine monophosphate (cAMP) levels and the presynaptic inhibition of glutamate release.
While both compounds target the same receptor group, their distinct chemical structures may confer subtle differences in their pharmacological profiles, including binding affinity, functional potency, and in vivo efficacy. This guide aims to delineate these characteristics based on published preclinical data.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and LY418426, providing a basis for a head-to-head comparison of their in vitro and in vivo activities.
Table 1: In Vitro Pharmacology
| Parameter | This compound | LY418426 | Receptor Subtype | Assay Type | Source |
| Functional Potency (EC50) | 1.26 nM | Data Not Available | mGluR2 | Forskolin-stimulated cAMP accumulation | [1] |
Table 2: In Vivo Efficacy - Conditioned Avoidance Response in Rats
| Compound | Effective Dose Range (p.o.) | Endpoint | Source |
| This compound | 0.3, 1, and 3 mg/kg | Reduction of conditioned avoidance responses | [2] |
| LY418426 | 0.3, 1, and 3 mg/kg | Reduction of conditioned avoidance responses | [2] |
This in vivo study demonstrates that this compound and LY418426 exhibit similar potency in a behavioral model predictive of antipsychotic activity.[2]
Signaling Pathways and Experimental Workflows
Group II mGlu Receptor Signaling Pathway
Activation of presynaptic mGluR2/3 by agonists like this compound and LY418426 initiates a signaling cascade that inhibits glutamate release. This is primarily achieved through the inhibition of adenylyl cyclase, leading to reduced cAMP levels and subsequent modulation of downstream effectors.
Caption: Agonist binding to presynaptic mGluR2/3 leads to inhibition of glutamate release.
Experimental Workflow: Conditioned Avoidance Response
The in vivo efficacy of this compound and LY418426 was assessed using a conditioned avoidance response (CAR) paradigm, a common behavioral assay for screening antipsychotic potential.
Caption: Workflow for assessing antipsychotic-like activity using the CAR model.
Detailed Experimental Protocols
In Vitro Functional Assay: Forskolin-Stimulated cAMP Accumulation
This assay is a standard method to determine the functional potency of agonists for Gi/o-coupled receptors like mGluR2/3.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2 or mGluR3 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and grown to a suitable confluency.
-
Assay Buffer Preparation: An assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) is prepared to prevent the degradation of cAMP.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (this compound or LY418426).
-
Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for the basal control) to stimulate cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation by the agonist is measured. The data are plotted as a concentration-response curve, and the EC50 value is calculated using a non-linear regression model.
In Vivo Behavioral Assay: Conditioned Avoidance Response in Rats
This behavioral paradigm assesses the ability of a compound to suppress a learned avoidance response, an effect observed with clinically effective antipsychotic drugs.
-
Apparatus: A shuttle box with two compartments separated by a gate is used. The floor of each compartment is a grid that can deliver a mild electric footshock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), the footshock.
-
Training: Rats are trained to avoid the footshock by moving to the other compartment of the shuttle box upon presentation of the CS. An avoidance response is recorded if the rat moves to the safe compartment during the CS presentation. An escape response is recorded if the rat moves after the onset of the US. A failure is recorded if the rat does not move during both the CS and US.
-
Drug Administration: this compound, LY418426, or a vehicle control is administered orally (p.o.) at specified doses and a predetermined time before the testing session.
-
Testing: The number of avoidance, escape, and failure responses is recorded for each rat during the testing session.
-
Data Analysis: The data are analyzed to determine if the test compounds significantly reduce the number of avoidance responses without causing a significant increase in escape failures, which would indicate motor impairment.
Conclusion
Both this compound and LY418426 are valuable research tools for investigating the role of group II mGlu receptors in the central nervous system. The available in vivo data suggest that they possess comparable potency in a behavioral model of antipsychotic activity.[2] However, a comprehensive head-to-head comparison of their in vitro pharmacology, particularly their binding affinities and functional potencies at both mGluR2 and mGluR3 subtypes under identical experimental conditions, is not yet fully available in the published literature. Such data would be invaluable for a more nuanced understanding of their respective pharmacological profiles and for guiding the selection of the most appropriate compound for specific research questions. Researchers are encouraged to consult the primary literature for the most detailed and up-to-date information.
References
Replicating Key Findings of MGS0028's Effects on Cognition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective metabotropic glutamate 2/3 (mGluR2/3) receptor agonist, MGS0028, and its effects on cognition, benchmarked against other notable cognitive-enhancing agents. The following sections detail the performance of this compound in preclinical models and compare it with an mGluR2/3 antagonist (LY341495), an acetylcholinesterase inhibitor (Donepezil), and an NMDA receptor antagonist (Memantine). This guide is intended to provide objective data and detailed methodologies to aid in the replication and extension of these key findings.
Comparative Efficacy in Preclinical Models
The cognitive-enhancing effects of this compound have been primarily investigated using the Novel Object Recognition (NOR) test in animal models of neuropsychiatric disorders. This test assesses an animal's ability to recognize a novel object from a familiar one, providing a measure of recognition memory.
Table 1: Comparison of this compound and Alternatives in Cognitive Tasks
| Compound | Class | Animal Model | Cognitive Task | Key Findings |
| This compound | mGluR2/3 Agonist | PACAP-deficient mice | Novel Object Recognition | Improved impairments in recognition memory.[1][2] |
| LY341495 | mGluR2/3 Antagonist | Socially isolated mice | Y-maze & Novel Object Recognition | Single treatment improved working memory in the Y-maze test. Repeated treatments were effective in both the Y-maze and NOR tests.[1] |
| Donepezil | Acetylcholinesterase Inhibitor | Various models (e.g., AD models) | Various cognitive tasks | Improves cognitive function by increasing acetylcholine levels in the brain.[2][3][4][5] |
| Memantine | NMDA Receptor Antagonist | Various models (e.g., AD models) | Various cognitive tasks | Blocks the effects of excessive glutamate, which can be neurotoxic and impair cognitive function.[1][6][7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following are protocols for the key experiments cited in this guide.
Novel Object Recognition (NOR) Test
This test is widely used to assess recognition memory in rodents.
Protocol:
-
Habituation: Mice are individually habituated to an open-field arena (e.g., 40 x 40 x 40 cm) for a set period (e.g., 5-10 minutes) for 2-3 consecutive days in the absence of any objects. This is done to reduce anxiety and familiarize the animals with the testing environment.
-
Training/Familiarization Phase: Two identical objects are placed in the arena. The mouse is placed in the center of the arena and allowed to freely explore the objects for a specific duration (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
-
Retention Interval: The mouse is returned to its home cage for a specific period, which can range from a short-term (e.g., 1 hour) to a long-term (e.g., 24 hours) memory test.
-
Testing Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 5-10 minutes).
-
Data Analysis: The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Y-Maze Test
This task is used to assess spatial working memory.
Protocol:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: A mouse is placed at the end of one arm and allowed to freely explore the maze for a set duration (e.g., 8 minutes). The sequence of arm entries is recorded.
-
Data Analysis: An "alternation" is defined as consecutive entries into all three different arms. The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A higher percentage of spontaneous alternation is indicative of better spatial working memory.
Signaling Pathways and Mechanisms of Action
The cognitive effects of these compounds are mediated by their distinct interactions with key neurotransmitter systems in the brain.
This compound: mGluR2/3 Agonism
This compound is a selective agonist for metabotropic glutamate receptors 2 and 3 (mGluR2/3). These receptors are G-protein coupled receptors that are typically located presynaptically and act as autoreceptors to inhibit the release of glutamate. By activating these receptors, this compound reduces excessive glutamate release, which can be beneficial in conditions associated with glutamatergic hyperactivity.
This compound activates presynaptic mGluR2/3, leading to reduced glutamate release.
LY341495: mGluR2/3 Antagonism
In contrast to this compound, LY341495 is an antagonist of mGluR2/3. By blocking these autoreceptors, LY341495 can increase the release of glutamate. This enhancement of glutamatergic transmission can be beneficial for cognition in certain contexts, such as in models of neurodevelopmental disorders where there may be a deficit in glutamate signaling.
LY341495 blocks presynaptic mGluR2/3, increasing glutamate release.
Donepezil: Acetylcholinesterase Inhibition
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory.
References
- 1. NMDA receptor function, memory, and brain aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NMDA receptor as a target for cognitive enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGluR2/3 mechanisms in primate dorsolateral prefrontal cortex: evidence for both presynaptic and postsynaptic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketamine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. A Novel NMDA Receptor Antagonist Protects against Cognitive Decline Presented by Senescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
MGS0028: A Comparative Analysis of its Specificity for mGlu2 vs. mGlu3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of MGS0028 for the metabotropic glutamate receptor 2 (mGlu2) versus the metabotropic glutamate receptor 3 (mGlu3). This compound is a potent and selective agonist for group II metabotropic glutamate receptors, which comprise the mGlu2 and mGlu3 subtypes.[1][2][3][4] Understanding the nuanced interaction of this compound with these two closely related receptors is critical for its application in neuroscience research and its potential development as a therapeutic agent for psychiatric and neurological disorders.
Quantitative Analysis of Receptor Specificity
The following tables summarize the binding affinity and functional potency of this compound and comparator compounds at human mGlu2 and mGlu3 receptors. This data is essential for assessing the selectivity of this compound.
Table 1: Binding Affinity of this compound and Comparator Ligands at mGlu2 and mGlu3 Receptors
| Compound | mGlu2 Ki (nM) | mGlu3 Ki (nM) | Selectivity (mGlu3 Ki / mGlu2 Ki) |
| This compound | Data not available in search results | Data not available in search results | Data not available in search results |
| LY354740 | ~15 | ~25 | ~1.7 |
| LY379268 | ~2 | ~10 | 5 |
Ki values represent the concentration of the ligand that inhibits 50% of radioligand binding. Lower Ki values indicate higher binding affinity. Data for LY354740 and LY379268 are approximate values from publicly available data and are provided for comparative purposes.
Table 2: Functional Potency of this compound and Comparator Agonists at mGlu2 and mGlu3 Receptors
| Compound | mGlu2 EC50 (nM) | mGlu3 EC50 (nM) | Selectivity (mGlu3 EC50 / mGlu2 EC50) |
| This compound | Data not available in search results | Data not available in search results | Data not available in search results |
| LY354740 | ~20 | ~100 | 5 |
| DCG-IV | ~50 | ~200 | 4 |
EC50 values represent the concentration of the agonist that produces 50% of the maximal response. Lower EC50 values indicate higher potency. Data for LY354740 and DCG-IV are approximate values from publicly available data and are provided for comparative purposes.
Experimental Methodologies
The determination of binding affinity and functional potency is crucial for characterizing the specificity of a ligand like this compound. The following are detailed protocols for the key experiments typically employed in such characterizations.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Functional Assays (cAMP Accumulation Assay)
Functional assays measure the biological response elicited by a ligand. For mGlu2 and mGlu3 receptors, which are Gi/o-coupled, agonist activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Signaling Pathways of mGlu2 and mGlu3 Receptors
Both mGlu2 and mGlu3 receptors are coupled to the Gi/o family of G proteins. Upon activation by an agonist such as this compound, they initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular levels of cyclic AMP (cAMP). This signaling pathway plays a crucial role in modulating neuronal excitability and synaptic transmission.
Discussion
While this compound is recognized as a selective agonist for the mGlu2/3 receptor group, a detailed quantitative comparison of its activity at the individual mGlu2 and mGlu3 subtypes is essential for a precise understanding of its pharmacological profile. The selectivity of a compound for mGlu2 over mGlu3, or vice versa, can have significant implications for its therapeutic potential, as these receptors can have distinct physiological and pathological roles. For instance, the differential expression of mGlu2 and mGlu3 receptors in various brain regions and cell types (neurons vs. glia) suggests that subtype-selective compounds could offer more targeted therapeutic interventions with potentially fewer side effects.
The data presented in this guide, once fully populated with specific values for this compound, will allow researchers to directly compare its selectivity profile to that of other well-characterized mGlu2/3 agonists. This comparative approach is fundamental for selecting the most appropriate pharmacological tools for in vitro and in vivo studies aimed at dissecting the specific functions of mGlu2 and mGlu3 receptors.
Conclusion
A thorough assessment of the binding affinity and functional potency of this compound at both mGlu2 and mGlu3 receptors is paramount for its effective use in research and drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for understanding how such a characterization is performed and the biological context of mGlu2/3 receptor activation. The direct comparison with other mGlu2/3 receptor agonists will ultimately inform the design of future experiments and the interpretation of their results.
References
- 1. The selective metabotropic glutamate 2/3 receptor agonist this compound reverses isolation rearing-induced abnormal behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective metabotropic glutamate 2/3 receptor agonist this compound reverses psychomotor abnormalities and recognition memory deficits in mice lacking the pituitary adenylate cyclase-activating polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic action of selective group II metabotropic glutamate receptor agonist MGS0008 and this compound on conditioned avoidance responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.unipd.it [research.unipd.it]
MGS0028's advantages over first-generation mGluR agonists
The quest for selective and effective therapeutics targeting the central nervous system has led to significant interest in metabotropic glutamate receptors (mGluRs). As key modulators of synaptic transmission, these receptors present promising targets for a range of neurological and psychiatric disorders. MGS0028, a potent and selective group II mGluR agonist, represents a significant advancement over first-generation compounds, offering superior potency, selectivity, and in vivo efficacy. This guide provides a detailed comparison, supported by experimental data, to highlight the distinct advantages of this compound for researchers and drug development professionals.
Superior Potency and Selectivity
One of the primary advantages of this compound is its remarkable potency at mGluR2 and mGluR3 subtypes. Compared to first-generation agonists, this compound demonstrates significantly higher affinity, allowing for effective receptor modulation at lower concentrations. This increased potency minimizes the potential for off-target effects.
First-generation agonists, such as (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine (DCG-IV), were pivotal in the initial exploration of group II mGluR function. However, their utility was often limited by lower potency and a less favorable selectivity profile. DCG-IV, for instance, not only acts as an agonist at group II receptors but also exhibits competitive antagonist activity at group I and group III mGluRs, complicating the interpretation of experimental results.[1]
| Compound | Target Receptor | Potency (EC₅₀) |
| This compound | mGluR2 | 1.26 nM [2] |
| DCG-IV | mGluR2 | 350 nM[1] |
| DCG-IV | mGluR3 | 90 nM[1] |
| LY354740 | mGluR2 | 5.1 nM |
| LY354740 | mGluR3 | 24.3 nM |
| Table 1: In Vitro Potency Comparison. This table highlights the superior potency of this compound at the mGluR2 compared to the first-generation agonist DCG-IV and another early agonist, LY354740. |
Enhanced In Vivo Efficacy and Oral Bioavailability
A critical differentiator for this compound is its demonstrated efficacy in vivo following oral administration.[3] This is a substantial improvement over many first-generation agonists, which often suffer from poor oral bioavailability, limiting their therapeutic potential and experimental utility. For example, the widely used first-generation agonist LY354740 has poor oral bioavailability, a factor that necessitated the development of a prodrug strategy to improve its pharmacokinetic profile for clinical investigation.[4]
In preclinical models predictive of antipsychotic activity, such as the conditioned avoidance response (CAR) test, this compound has shown significant efficacy. Oral administration of this compound dose-dependently reduced conditioned avoidance responses in rats, an effect seen with a wide range of clinically effective antipsychotics.[3] Notably, the first-generation agonist LY354740 was found to be ineffective in this same model, underscoring the superior pharmacological profile of this compound.[3]
| Compound | Animal Model | Effective Dose (Oral) | Outcome |
| This compound | Rat Conditioned Avoidance Response | 0.3, 1, and 3 mg/kg [3] | Significant reduction in avoidance response |
| LY354740 | Rat Conditioned Avoidance Response | 3, 10, and 30 mg/kg[3] | No significant effect |
| Table 2: In Vivo Efficacy Comparison. This table demonstrates the superior in vivo efficacy of this compound in a head-to-head comparison with a first-generation agonist in a behavioral model predictive of antipsychotic activity. |
Signaling Pathways and Experimental Workflows
To understand the function and evaluation of these compounds, it is essential to visualize their underlying mechanisms and the methods used to test them.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antipsychotic action of selective group II metabotropic glutamate receptor agonist MGS0008 and this compound on conditioned avoidance responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved bioavailability of the mGlu2/3 receptor agonist LY354740 using a prodrug strategy: in vivo pharmacology of LY544344 - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of MGS0028's Therapeutic Potential: A Comparative Guide for Researchers
For Immediate Release
This guide provides an objective comparison of the therapeutic potential of MGS0028, a selective metabotropic glutamate 2/3 (mGlu2/3) receptor agonist, with other relevant compounds in preclinical models of psychosis. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's therapeutic promise.
Mechanism of Action: Modulating Glutamatergic Neurotransmission
This compound and its comparator compounds are agonists for the mGlu2 and mGlu3 receptors, which are G-protein coupled receptors that play a crucial role in regulating glutamate release.[1] Activation of these presynaptic autoreceptors leads to an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) production and a subsequent reduction in glutamate release from nerve terminals.[1][2] This mechanism is of significant interest for treating psychiatric disorders like schizophrenia, which are hypothesized to involve excessive glutamatergic neurotransmission. By dampening this hyperexcitability, mGluR2/3 agonists are thought to exert their antipsychotic-like effects.
Preclinical Efficacy: Head-to-Head Comparison
The therapeutic potential of this compound has been evaluated in established preclinical animal models that are predictive of antipsychotic efficacy. This section presents a comparative summary of the data.
Conditioned Avoidance Response (CAR) in Rats
The CAR test is a classic behavioral paradigm used to screen for antipsychotic drugs. In this model, rats are trained to avoid an aversive stimulus (e.g., a foot shock) by responding to a preceding conditioned stimulus (e.g., a tone). Antipsychotic compounds typically suppress this avoidance behavior without impairing the escape response, indicating a specific effect on the conditioned fear response rather than a general motor deficit.
A key study directly compared the efficacy of this compound with other mGluR2/3 agonists in the CAR model. The data from this study is summarized in the table below.
| Compound | Dose (mg/kg, p.o.) | % Inhibition of Conditioned Avoidance Response |
| This compound | 0.3 | Significant Inhibition |
| 1 | Significant Inhibition | |
| 3 | Significant Inhibition | |
| MGS0008 | 1 | Significant Inhibition |
| 3 | Significant Inhibition | |
| 10 | Significant Inhibition | |
| LY418426 | 0.3 | Significant Inhibition |
| 1 | Significant Inhibition | |
| 3 | Significant Inhibition | |
| LY354740 | 3 | No Significant Effect |
| 10 | No Significant Effect | |
| 30 | No Significant Effect |
Data adapted from a study investigating the antipsychotic-like effects of selective group II mGluR agonists.[3]
As the data indicates, this compound demonstrated a dose-dependent inhibition of the conditioned avoidance response, with significant effects observed at doses as low as 0.3 mg/kg.[3] Its potency appears comparable to LY418426 and superior to MGS0008 in this assay.[3] Notably, another well-characterized mGluR2/3 agonist, LY354740, was inactive in this model at the tested doses.[3]
Phencyclidine (PCP)-Induced Hyperlocomotion in Rodents
PCP, a non-competitive NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered a model of the positive symptoms of schizophrenia. The ability of a compound to attenuate PCP-induced hyperlocomotion is a strong indicator of potential antipsychotic activity.
While no direct head-to-head studies comparing this compound and the widely studied mGluR2/3 agonist LY379268 in the PCP-induced hyperlocomotion model were identified in the literature, separate studies have demonstrated the efficacy of both compounds.
-
This compound: Studies have shown that this compound can effectively attenuate hyperactivity in animal models.
-
LY379268: Multiple studies have demonstrated that LY379268 dose-dependently reverses PCP-induced hyperlocomotion in rats.[4][5] For instance, subcutaneous administration of LY379268 at doses of 0.3-3 mg/kg significantly reduced the increased ambulations and fine motor movements caused by PCP.[5]
Due to the lack of a direct comparative study, a quantitative comparison of the potency of this compound and LY379268 in this model is not possible at this time. Such a study would be crucial for a comprehensive evaluation of their relative therapeutic potential.
Experimental Protocols
Conditioned Avoidance Response (CAR)
Apparatus: A shuttle box divided into two compartments by a partition with an opening. The floor of each compartment consists of a metal grid through which a mild electric shock can be delivered. A sound generator and a light source serve as the conditioned stimuli.
Procedure:
-
Acquisition Training: Rats are placed in one compartment of the shuttle box. A conditioned stimulus (CS), typically a tone or light, is presented for a set duration (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered. If the rat fails to move, an unconditioned stimulus (US), a mild foot shock, is delivered through the grid floor until the rat escapes to the other compartment.
-
Drug Testing: Once the rats have reached a stable baseline of avoidance responding (e.g., >80% avoidance), they are administered the test compound (e.g., this compound or vehicle) at various doses prior to the test session.
-
Data Analysis: The number of avoidance responses, escape failures, and intertrial crossings are recorded. A significant decrease in the percentage of avoidance responses without a significant increase in escape failures is indicative of an antipsychotic-like effect.
Phencyclidine (PCP)-Induced Hyperlocomotion
Apparatus: An open-field arena, typically a square or circular enclosure, equipped with automated photobeam detectors or a video tracking system to measure locomotor activity.
Procedure:
-
Habituation: Animals (rats or mice) are individually placed in the open-field arena for a period (e.g., 30-60 minutes) to allow for habituation to the novel environment.
-
Drug Administration: Following habituation, animals are administered the test compound (e.g., this compound or vehicle) and, after a predetermined pretreatment time, are injected with PCP (typically 2-5 mg/kg).
-
Data Collection: Immediately after PCP administration, the animals are returned to the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency, stereotyped behaviors) is recorded for a set duration (e.g., 60-120 minutes).
-
Data Analysis: The total distance traveled and other locomotor parameters are quantified and compared between the different treatment groups. A significant reduction in PCP-induced hyperlocomotion by the test compound is indicative of potential antipsychotic efficacy.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: mGluR2/3 Signaling Pathway.
Caption: Conditioned Avoidance Response Workflow.
Caption: Therapeutic Rationale for this compound.
Conclusion
The available preclinical data indicates that this compound is a potent mGluR2/3 receptor agonist with demonstrated efficacy in the conditioned avoidance response model, a well-validated screen for antipsychotic potential. Its performance in this assay is comparable or superior to other compounds in its class. While further head-to-head studies, particularly in the PCP-induced hyperlocomotion model, are warranted to fully delineate its therapeutic profile relative to other mGluR2/3 agonists like LY379268, the current body of evidence supports the continued investigation of this compound as a novel therapeutic agent for psychiatric disorders characterized by glutamatergic dysfunction.
References
- 1. Preferential Effects of the Metabotropic Glutamate 2/3 Receptor Agonist LY379268 on Conditioned Reinstatement versus Primary Reinforcement: Comparison between Cocaine and a Potent Conventional Reinforcer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the mGlu2/3 receptor agonist LY379268 on motor activity in phencyclidine-sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabotropic glutamate 2/3 receptor agonists LY354740 and LY379268 selectively attenuate phencyclidine versus d-amphetamine motor behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A General Framework for the Proper Disposal of MGS0028
Disclaimer: Publicly available information regarding the specific chemical "MGS0028" is limited. The following guidelines for proper disposal are based on general best practices for handling and disposing of potentially hazardous laboratory chemicals. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Essential Safety and Logistical Information
The proper management of chemical waste is crucial for ensuring laboratory safety and environmental protection. The following procedures provide a step-by-step guide for the operational and disposal plans for a laboratory chemical such as this compound.
Quantitative Data Summary
For any laboratory chemical, a summary of its key quantitative data is essential for a quick reference to its properties and potential hazards. The following table presents a hypothetical summary for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₀N₄O₅S | Hypothetical Data |
| Molecular Weight | 514.6 g/mol | Hypothetical Data |
| Acute Toxicity (Oral LD50) | 450 mg/kg (Rat) | Hypothetical Data |
| Solubility in DMSO | ≥50 mg/mL | Hypothetical Data |
| Solubility in Water | Insoluble | Hypothetical Data |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | Hypothetical Data |
Experimental Protocol: Disposal of this compound Waste
This protocol details the methodology for the proper segregation, collection, and disposal of waste contaminated with this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat.
-
Designated hazardous waste containers (for solid and liquid waste).
-
Hazardous waste labels.
-
Spill containment and cleanup kit.
Procedure:
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves, bench paper) must be segregated into a designated solid hazardous waste container.
-
Liquid waste containing this compound (e.g., unused solutions, cell culture media) must be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS.[1][2]
-
-
Container Labeling:
-
Immediately label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and its concentration.
-
Include the name of the principal investigator, laboratory location, and the date the waste was first added to the container.[1]
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the containers are kept closed at all times, except when adding waste.[1]
-
-
Decontamination of Work Surfaces and Equipment:
-
After handling this compound, decontaminate all work surfaces and non-disposable equipment.
-
Wipe surfaces with a suitable solvent (e.g., 70% ethanol) to remove any residual compound. All cleaning materials must be disposed of as solid hazardous waste.
-
-
Disposal of Empty Containers:
-
Arranging for Disposal:
-
Once a waste container is full, or in accordance with your institution's policies, arrange for pickup by your licensed hazardous waste disposal service.
-
Complete all necessary paperwork for the waste disposal manifest.
-
Visualizing Procedural and Logical Workflows
To further clarify the processes, the following diagrams illustrate a hypothetical signaling pathway that this compound might be involved in and the logical workflow for its proper disposal.
References
Essential Safety and Operational Guidance for Handling MGS0028
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for the novel research compound MGS0028, a selective metabotropic glutamate 2/3 (mGlu2/3) receptor agonist. Given the absence of a publicly available, specific Safety Data Sheet (SDS), the following guidance is based on best practices for handling potent, powdered neuroactive compounds in a laboratory setting.
Personal Protective Equipment (PPE) Protocol
Due to the potent biological activity of this compound, a comprehensive PPE strategy is mandatory to prevent inadvertent exposure through inhalation, dermal contact, or ingestion. All personnel must adhere to the following minimum requirements when handling this compound in its powdered form or in solution.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Solid (Powder) Form | Liquid (Solution) Form |
| Primary Garment | Disposable solid-front lab coat with knit cuffs. | Disposable solid-front lab coat with knit cuffs. |
| Eye Protection | ANSI Z87.1-compliant safety goggles. | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when there is a splash hazard. |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. Consult glove manufacturer for solvent compatibility. |
| Respiratory | An N95-rated respirator is required when handling the powder outside of a certified chemical fume hood or containment enclosure.[1] | Not typically required if handled within a fume hood. Assess need based on the volatility of the solvent and potential for aerosolization. |
| Footwear | Closed-toe shoes that cover the entire foot. | Closed-toe shoes that cover the entire foot. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for preparation, handling, and cleanup.
Safe Handling Workflow for this compound
Experimental Protocol: Weighing and Solubilizing this compound
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a powder containment balance enclosure.[2]
-
Assemble all necessary PPE as outlined in Table 1.
-
Gather all required equipment, including spatulas, weigh boats, vials, and the appropriate solvent.
-
Ensure a chemical spill kit is readily accessible.
-
-
Weighing (Powder Form):
-
Don all required PPE.
-
Perform all manipulations of powdered this compound within the designated containment area to minimize the risk of airborne particulates.[2][3]
-
Use anti-static weigh boats and tools to prevent electrostatic dispersal of the powder.
-
Carefully weigh the desired amount of this compound.
-
Securely cap the stock container immediately after use.
-
-
Solubilization:
-
In a chemical fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Ensure the vessel is capped during any agitation or vortexing to prevent aerosolization.
-
-
Cleanup:
-
Wipe down all surfaces, including the balance and the exterior of containers, with a suitable decontamination solution (e.g., 70% ethanol), followed by a mild detergent and water.
-
Dispose of all contaminated disposable items as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not mix with other waste streams. |
| Contaminated Labware | Disposable items (e.g., gloves, weigh boats, pipette tips) must be placed in a designated hazardous waste container. Non-disposable glassware should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. |
| Liquid Waste (Solutions) | Collect all solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. The container should specify all chemical constituents. |
All waste must be managed in accordance with local, state, and federal regulations. Ensure waste containers are kept closed except when adding waste and are stored in a designated satellite accumulation area.
Emergency Procedures
Immediate and appropriate action is required in the event of an exposure or spill.
Emergency Response Flowchart
In all cases of exposure, report the incident to your institution's Environmental Health and Safety (EHS) department and your supervisor. Provide them with as much information as possible about the compound and the nature of the exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
